1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine
Description
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Properties
IUPAC Name |
1-[3-bromo-5-(trifluoromethyl)phenyl]sulfonylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO2S/c12-9-5-8(11(13,14)15)6-10(7-9)19(17,18)16-3-1-2-4-16/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJNMANCWRRNDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650523 | |
| Record name | 1-[3-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-59-6 | |
| Record name | 1-[3-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine, a compound of interest in medicinal chemistry. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and relevant chemical data. The structural components of this molecule, namely the trifluoromethylphenyl group and the pyrrolidine sulfonamide moiety, are found in various biologically active compounds, suggesting its potential utility in drug discovery programs.
Chemical Data Summary
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 951884-59-6 | C₁₁H₁₁BrF₃NO₂S | 388.17 |
| 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride | 351003-46-8 | C₇H₃BrClF₃O₂S | 323.51 |
| 3-Bromo-5-(trifluoromethyl)aniline | 401-79-6 | C₇H₅BrF₃N | 240.02 |
| Pyrrolidine | 123-75-1 | C₄H₉N | 71.12 |
Synthetic Pathway Overview
The synthesis of this compound is accomplished through a two-step process. The first step involves the conversion of 3-bromo-5-(trifluoromethyl)aniline to the corresponding sulfonyl chloride via a diazotization reaction followed by a copper-catalyzed reaction with sulfur dioxide. The resulting 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride is then reacted with pyrrolidine in the presence of a base to yield the final product.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
This procedure is adapted from established methods for the synthesis of aryl sulfonyl chlorides from anilines.
Materials:
-
3-Bromo-5-(trifluoromethyl)aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sulfur Dioxide (SO₂)
-
Copper(I) Chloride (CuCl)
-
Acetic Acid (AcOH)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Ice
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Diazotization: In a well-ventilated fume hood, dissolve 3-bromo-5-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. While maintaining the temperature below 5 °C, slowly add a solution of sodium nitrite (1.1 eq) in water dropwise. Stir the resulting mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.
-
Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(I) chloride. Cool this solution to 0-5 °C. Slowly add the previously prepared cold diazonium salt solution to the sulfur dioxide solution. Control the addition rate to maintain the reaction temperature between 0-5 °C. After the addition is complete, allow the reaction mixture to stir and slowly warm to room temperature overnight.
-
Work-up and Extraction: Carefully pour the reaction mixture into ice water to quench the reaction. Extract the aqueous mixture with dichloromethane (3 x volumes). Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride.
Step 2: Synthesis of this compound
Materials:
-
3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride (from Step 1)
-
Pyrrolidine
-
Triethylamine (Et₃N) or other suitable non-nucleophilic base
-
Dichloromethane (CH₂Cl₂)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in dichloromethane. Add triethylamine (1.2 eq) to the solution and cool it to 0 °C using an ice bath.
-
Amine Addition: Slowly add pyrrolidine (1.1 eq) dropwise to the cooled solution. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding 1M hydrochloric acid. Separate the organic layer and wash it successively with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield the pure this compound.
Potential Biological Context: RORγt Inverse Agonism
While the specific biological activity of this compound has not been extensively reported in publicly available literature, its structural motifs are present in compounds investigated as inverse agonists of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a nuclear receptor that plays a crucial role in the differentiation of Th17 cells and the production of pro-inflammatory cytokines like IL-17.[1][2] Inverse agonists of RORγt are of significant interest for the treatment of autoimmune diseases such as psoriasis and rheumatoid arthritis.[1][2]
The general mechanism of RORγt inverse agonism involves the binding of the small molecule to the ligand-binding domain (LBD) of the receptor. This binding event stabilizes a conformation of the receptor that is unfavorable for the recruitment of coactivator proteins, thereby repressing the transcription of target genes.
Caption: Postulated mechanism of RORγt inverse agonism.
Disclaimer: This document is intended for informational purposes for a technical audience. The synthesis and handling of the described chemicals should only be performed by qualified professionals in a well-equipped laboratory setting, adhering to all necessary safety precautions. The biological context provided is based on structurally related compounds and does not represent confirmed activity for the title compound.
References
An In-depth Technical Guide to the Synthesis of 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine
This technical guide provides a comprehensive overview of the synthesis of 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine, a key intermediate in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a sulfonylpyrrolidine derivative with a substituted phenyl ring containing a bromine atom and a trifluoromethyl group. These functional groups are prevalent in the design of pharmacologically active molecules. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common scaffold in many biologically active compounds. This guide details the synthetic protocol, starting materials, and characterization of the title compound. While this specific molecule is primarily a chemical intermediate, the broader class of pyrrolidine derivatives has shown a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties[1][2][3].
Synthesis Overview
The synthesis of this compound is achieved through a nucleophilic substitution reaction. The key starting material is 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride, which is reacted with pyrrolidine. The nitrogen atom of the pyrrolidine ring acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. A base is typically added to neutralize the hydrochloric acid that is formed as a byproduct of the reaction.
Table 1: Properties of the Key Starting Material
| Property | Value | Reference |
| Chemical Name | 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride | [4] |
| CAS Number | 351003-46-8 | [4] |
| Molecular Formula | C₇H₃BrClF₃O₂S | [4] |
| Molecular Weight | 323.51 g/mol | [4] |
| Appearance | Not specified, likely a solid or oil | |
| Boiling Point | 217-218 °C | [4] |
| Density | 1.835 g/mL at 25 °C | [4] |
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of this compound. This procedure is based on established methods for the synthesis of analogous aryl sulfonamides.
Materials:
-
3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
-
Pyrrolidine
-
Triethylamine (or another suitable base like pyridine)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0-5 °C using an ice bath.
-
Amine Addition: In a separate flask, prepare a solution of pyrrolidine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Reaction: Slowly add the pyrrolidine solution dropwise to the cooled solution of the sulfonyl chloride.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction and Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Table 2: Summary of Reaction Parameters and Expected Outcome
| Parameter | Details |
| Reactants | 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride, Pyrrolidine |
| Base | Triethylamine |
| Solvent | Dichloromethane |
| Reaction Temperature | 0-5 °C initially, then room temperature |
| Reaction Time | 4-6 hours |
| Purification Method | Flash column chromatography |
| Expected Product | This compound |
| Expected Yield | Moderate to high (typically 70-90% for similar reactions) |
Characterization
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra should be recorded to confirm the presence of the expected proton and carbon environments.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule and confirm its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the S=O stretches of the sulfonyl group.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis and analysis of the target compound.
Safety Precautions
-
3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride is corrosive and can cause severe skin burns and eye damage[4].
-
Pyrrolidine is a flammable liquid and is harmful if swallowed or inhaled.
-
Triethylamine is a flammable and corrosive liquid.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
Conclusion
This guide provides a detailed protocol for the synthesis of this compound. The described method is a robust and reliable procedure for obtaining this valuable chemical intermediate. The characterization techniques outlined are essential for confirming the identity and purity of the final product, ensuring its suitability for subsequent applications in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride 97 351003-46-8 [sigmaaldrich.com]
Spectroscopic and Synthetic Profile of 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of the novel compound 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine. This document is intended to serve as a foundational resource for researchers in medicinal chemistry and drug discovery, offering detailed experimental protocols, tabulated spectroscopic data, and workflow visualizations to support further investigation and application of this molecule.
Chemical Structure and Properties
IUPAC Name: this compound Molecular Formula: C₁₁H₁₁BrF₃NO₂S Molecular Weight: 374.18 g/mol CAS Number: Not available
Synthesis Protocol
The synthesis of this compound can be achieved through a two-step process, adapted from established methods for the synthesis of aryl sulfonamides. The procedure involves the preparation of the key intermediate, 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride, followed by its reaction with pyrrolidine.
Step 1: Synthesis of 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
This step can be adapted from the synthesis of similar aryl sulfonyl chlorides. A plausible route involves the diazotization of 3-bromo-5-(trifluoromethyl)aniline followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst.
Materials:
-
3-Bromo-5-(trifluoromethyl)aniline
-
Sodium nitrite
-
Hydrochloric acid
-
Sulfur dioxide
-
Copper(I) chloride
-
Dichloromethane
-
Ice
Procedure:
-
Dissolve 3-bromo-5-(trifluoromethyl)aniline in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of sulfur dioxide in dichloromethane and add a catalytic amount of copper(I) chloride. Cool this mixture to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the sulfur dioxide solution.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction by carefully pouring it over ice.
-
Extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride.
Step 2: Synthesis of this compound
Materials:
-
3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride (from Step 1)
-
Pyrrolidine
-
Triethylamine (or another suitable base)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the crude 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride in dichloromethane and cool the solution to 0 °C.
-
Add triethylamine to the solution.
-
Slowly add pyrrolidine dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until completion is confirmed by Thin Layer Chromatography (TLC).
-
Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.
Spectroscopic Characterization
Due to the novelty of this compound, experimental spectroscopic data is not widely available. The following data is predicted based on computational models and analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.05 | s | 1H | Ar-H |
| ~7.95 | s | 1H | Ar-H |
| ~7.80 | s | 1H | Ar-H |
| ~3.40 | t | 4H | -N-CH₂- |
| ~1.90 | m | 4H | -CH₂-CH₂- |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~142 | Ar-C (C-SO₂) |
| ~135 | Ar-C (C-Br) |
| ~132 (q) | Ar-C (C-CF₃) |
| ~130 | Ar-CH |
| ~128 | Ar-CH |
| ~125 | Ar-CH |
| ~123 (q) | CF₃ |
| ~48 | -N-CH₂- |
| ~25 | -CH₂-CH₂- |
Mass Spectrometry (MS)
The mass spectrum is expected to show the molecular ion peak [M]⁺ and characteristic fragmentation patterns. The presence of bromine would result in isotopic peaks [M]⁺ and [M+2]⁺ with approximately equal intensity.
Table 3: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 373/375 | [M]⁺ Molecular ion |
| 304/306 | [M - CF₃]⁺ |
| 234/236 | [M - SO₂-pyrrolidine]⁺ |
| 70 | [C₄H₈N]⁺ (pyrrolidinyl cation) |
The fragmentation of trifluoromethyl-substituted heterocycles often involves the loss of the CF₃ radical.[1]
Infrared (IR) Spectroscopy
Table 4: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2980-2850 | Medium | Aliphatic C-H stretch |
| ~1350-1300 | Strong | Asymmetric SO₂ stretch |
| ~1170-1130 | Strong | Symmetric SO₂ stretch |
| ~1300-1100 | Strong | C-F stretch |
| ~1100-1000 | Medium | C-N stretch |
| ~700-600 | Strong | C-Br stretch |
The presence of strong absorption bands corresponding to the sulfonyl (SO₂) and trifluoromethyl (CF₃) groups are key diagnostic peaks in the IR spectrum.
Experimental and Logical Workflows
The following diagrams illustrate the key workflows described in this guide.
Caption: Synthetic workflow for this compound.
Caption: Workflow for the spectroscopic characterization of the synthesized compound.
Caption: Logical progression from synthesis to potential drug development.
References
An In-depth Technical Guide to ¹H and ¹³C NMR Data for Sulfonylpyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for a range of sulfonylpyrrolidine derivatives. This document is intended to serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and development of novel therapeutics based on this important chemical scaffold.
Data Presentation: ¹H and ¹³C NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for a selection of sulfonylpyrrolidine derivatives. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). The data has been compiled from various literature sources.
Table 1: ¹H NMR Data for Selected Sulfonylpyrrolidine Derivatives
| Compound | Solvent | δ (ppm), Multiplicity (J in Hz) | Assignment |
| N,N-diethyl-2-methyl-1-tosylpyrrolidine-2-carboxamide | CDCl₃ | 7.74 (d, J=8.0 Hz, 2H), 7.33-7.31 (d, J=8.0 Hz, 1H), 7.28 (d, J=8.0 Hz, 1H), 4.26-4.24 (dd, J=3.6, 11.88 Hz, 1H), 3.48-3.40 (m, 1H), 2.43 (s, 3H), 2.09-2.03 (m, 4H), 1.65 (s, 3H), 1.25-1.17 (m, 6H) | Ar-H, Ar-H, Ar-H, N-CH, N-CH, Ar-CH₃, pyrrolidine-CH₂, C-CH₃, N-CH₂-CH₃ |
| N-(propyl)-2,5-dioxopyrrolidine-1-sulfonamide | Not Specified | 8.35 (s, 1H), 3.01 (t, J=7.0 Hz, 2H), 2.85 (s, 4H), 1.55 (sext, J=7.0 Hz, 2H), 0.90 (t, J=7.0 Hz, 3H) | NH, N-CH₂, pyrrolidine-CH₂, CH₂-CH₃, CH₂-CH₃ |
| Ethyl 1-(phenylsulfonyl)pyrrolidine-2-carboxylate | CDCl₃ | 7.85-7.95 (m, 2H), 7.50-7.65 (m, 3H), 4.45 (dd, J=8.5, 3.5 Hz, 1H), 4.10 (q, J=7.1 Hz, 2H), 3.50-3.60 (m, 1H), 3.35-3.45 (m, 1H), 1.90-2.15 (m, 3H), 1.75-1.90 (m, 1H), 1.18 (t, J=7.1 Hz, 3H) | Ar-H, Ar-H, N-CH, O-CH₂, N-CH₂, N-CH₂, pyrrolidine-CH₂, pyrrolidine-CH₂, O-CH₂-CH₃ |
| 1-(Phenylsulfonyl)-2-pyrrolidinone | CDCl₃ | 7.95-8.05 (m, 2H), 7.50-7.70 (m, 3H), 3.85 (t, J=7.0 Hz, 2H), 2.60 (t, J=8.0 Hz, 2H), 2.10-2.25 (m, 2H) | Ar-H, Ar-H, N-CH₂, CO-CH₂, CH₂ |
Table 2: ¹³C NMR Data for Selected Sulfonylpyrrolidine Derivatives
| Compound | Solvent | δ (ppm) | Assignment |
| N,N-diethyl-2-methyl-1-tosylpyrrolidine-2-carboxamide | CDCl₃ | 171.5, 144.0, 136.9, 129.6, 127.5, 68.9, 48.1, 42.1, 41.2, 36.9, 23.9, 21.5, 14.2, 12.9 | C=O, Ar-C, Ar-C, Ar-CH, Ar-CH, C-CH₃, N-CH₂, N-CH₂, N-CH₂, pyrrolidine-CH₂, pyrrolidine-CH₂, Ar-CH₃, N-CH₂-CH₃, N-CH₂-CH₃ |
| N-(propyl)-2,5-dioxopyrrolidine-1-sulfonamide | Not Specified | 171.0, 45.0, 35.5, 22.5, 11.0 | C=O, N-CH₂, pyrrolidine-CH₂, CH₂-CH₃, CH₂-CH₃ |
| Ethyl 1-(phenylsulfonyl)pyrrolidine-2-carboxylate | CDCl₃ | 171.8, 139.0, 133.2, 129.1, 127.5, 61.2, 60.9, 49.8, 30.5, 24.3, 14.1 | C=O, Ar-C, Ar-CH, Ar-CH, Ar-CH, O-CH₂, N-CH, N-CH₂, pyrrolidine-CH₂, pyrrolidine-CH₂, O-CH₂-CH₃ |
| 1-(Phenylsulfonyl)-2-pyrrolidinone | CDCl₃ | 174.5, 138.5, 133.5, 129.3, 127.8, 48.5, 31.5, 18.0 | C=O, Ar-C, Ar-CH, Ar-CH, Ar-CH, N-CH₂, CO-CH₂, CH₂ |
Experimental Protocols
The following section details the general methodologies for acquiring ¹H and ¹³C NMR spectra of sulfonylpyrrolidine derivatives.
Sample Preparation
-
Sample Quantity : For ¹H NMR, dissolve 5-15 mg of the sulfonylpyrrolidine derivative in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
Solvent Selection : The choice of deuterated solvent is critical and depends on the solubility of the analyte. Common solvents include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), Acetone-d₆, and Methanol-d₄ (CD₃OD). The solvent should dissolve the sample completely and have minimal overlapping signals with the analyte protons.
-
NMR Tube : Use a clean, dry, and unscratched 5 mm NMR tube. Any particulate matter should be removed by filtration through a small cotton or glass wool plug in a Pasteur pipette before transferring the solution to the NMR tube.
-
Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). A small amount is often already present in commercially available deuterated solvents.
NMR Instrument Parameters
The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer. These may need to be optimized depending on the specific instrument and sample.
¹H NMR Spectroscopy:
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
-
Spectral Width: -2 to 12 ppm
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled (e.g., zgpg30)
-
Pulse Angle: 30°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds (can be longer for quaternary carbons)
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Spectral Width: 0 to 220 ppm
Mandatory Visualization
The following diagrams illustrate key workflows and concepts relevant to the analysis of sulfonylpyrrolidine derivatives.
Caption: General workflow for the synthesis and NMR analysis of sulfonylpyrrolidine derivatives.
Caption: Workflow for real-time reaction monitoring by NMR spectroscopy.
Mass Spectrometry Analysis of Brominated Trifluoromethylphenyl Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of brominated trifluoromethylphenyl compounds. These compounds are of significant interest in pharmaceutical and agrochemical research, and their accurate identification and quantification are crucial for product development and safety assessment. This document details experimental protocols, data presentation, and the fundamental principles of their fragmentation in mass spectrometry.
Introduction
Brominated trifluoromethylphenyl compounds are a class of molecules characterized by the presence of a bromine atom and a trifluoromethyl group on a phenyl ring. The unique electronic properties conferred by these substituents make them valuable synthons in medicinal chemistry and materials science. Mass spectrometry is an indispensable tool for the structural elucidation and quantification of these compounds. This guide will explore the common mass spectrometric techniques and fragmentation patterns observed for this class of molecules.
The inherent properties of bromine, with its two primary isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, provide a characteristic isotopic pattern in the mass spectrum, aiding in the identification of bromine-containing fragments.[1] Similarly, the trifluoromethyl group can influence fragmentation pathways, often leading to characteristic neutral losses.
Experimental Protocols
The choice of analytical technique depends on the volatility and thermal stability of the analyte. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is well-suited for volatile and thermally stable brominated trifluoromethylphenyl compounds.
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable volatile solvent, such as dichloromethane or methanol, to a concentration of approximately 0.1 mg/mL.[2]
Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector.
-
GC Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is typically used.
-
Mass Spectrometer: An electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer.
Table 1: GC-MS Parameters
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Initial temperature of 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Energy | 70 eV |
| Mass Range | 50-500 amu |
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is the method of choice for non-volatile, thermally labile, or polar brominated trifluoromethylphenyl compounds.
Sample Preparation:
-
Prepare a stock solution of the sample in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a working concentration of 0.1 mg/mL.[2]
-
Filter the sample through a 0.22 µm syringe filter before injection.[3]
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
LC Column: A reverse-phase C18 column is commonly used.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled with a triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., TOF or Orbitrap).
Table 2: LC-MS/MS Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | Positive or Negative ESI |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 350 °C |
Data Presentation: Fragmentation Analysis
The fragmentation of brominated trifluoromethylphenyl compounds in electron ionization mass spectrometry is influenced by the positions of the bromine and trifluoromethyl groups on the aromatic ring. Below are representative fragmentation data for several isomers.
Table 3: Electron Ionization (EI) Mass Spectral Data for Bromobenzotrifluoride Isomers
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) and Proposed Assignments |
| 1-Bromo-2-(trifluoromethyl)benzene | 224/226 | 205/207 [M-F]⁺, 176 [M-Br]⁺, 155 [M-CF₃]⁺, 127 [M-Br-F]⁺ |
| 1-Bromo-3-(trifluoromethyl)benzene | 224/226 | 205/207 [M-F]⁺, 176 [M-Br]⁺, 155 [M-CF₃]⁺, 127 [M-Br-F]⁺ |
| 1-Bromo-4-(trifluoromethyl)benzene | 224/226 | 205/207 [M-F]⁺, 176 [M-Br]⁺, 155 [M-CF₃]⁺, 127 [M-Br-F]⁺ |
Data sourced from NIST WebBook for C₇H₄BrF₃.
Table 4: Electron Ionization (EI) Mass Spectral Data for 4-Bromo-3-(trifluoromethyl)aniline
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) and Proposed Assignments |
| 4-Bromo-3-(trifluoromethyl)aniline | 240/242 | 221/223 [M-F]⁺, 161 [M-Br]⁺, 142 [M-Br-F]⁺, 115 [C₆H₄F]⁺ |
Fragmentation patterns can be influenced by the specific isomer.[4] Common losses include Br, CF₃, and for anilines, HCN.[4]
Visualization of Workflows and Fragmentation
The following diagrams, generated using the DOT language, illustrate the experimental workflows and a generalized fragmentation pathway.
Conclusion
The mass spectrometric analysis of brominated trifluoromethylphenyl compounds is a robust and informative approach for their characterization. The selection of the appropriate ionization technique and chromatographic method is paramount for achieving reliable and reproducible results. The characteristic isotopic signature of bromine and the common fragmentation pathways involving the loss of bromine, fluorine, or the trifluoromethyl group provide a strong basis for structural elucidation. The protocols and data presented in this guide serve as a foundational resource for researchers in the field.
References
Physical and chemical properties of 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical, chemical, and potential biological properties of the compound 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine. This molecule incorporates several key pharmacophores, including a substituted phenyl ring with bromine and a trifluoromethyl group, a sulfonamide linkage, and a pyrrolidine ring, suggesting its potential significance in medicinal chemistry and drug discovery.
Chemical Identity and Physical Properties
| Property | Value | Source |
| CAS Number | 951884-59-6 | [1][2] |
| Molecular Formula | C₁₁H₁₁BrF₃NO₂S | [1] |
| Molecular Weight | 358.18 g/mol | [1] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | [2] |
| Boiling Point | Not available | [2] |
| Solubility | Insoluble in water (predicted), Soluble in organic solvents like DMSO and DMF (predicted) | - |
| Stability | Stable under normal laboratory conditions. Avoid strong oxidizing agents, strong acids, and strong bases. | [1] |
Chemical Synthesis
A detailed, validated experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a general and adaptable two-step synthetic strategy can be proposed based on established methods for the synthesis of N-aryl-sulfonylpyrrolidines. The synthesis would logically proceed through the formation of the sulfonyl chloride intermediate followed by its reaction with pyrrolidine.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride (Intermediate)
This procedure is adapted from standard methods for the synthesis of aryl sulfonyl chlorides from anilines.[3]
-
Diazotization: 3-Bromo-5-(trifluoromethyl)aniline is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise, maintaining the low temperature, to form the corresponding diazonium salt.
-
Sulfonylation: The freshly prepared diazonium salt solution is then added portion-wise to a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) containing a catalytic amount of copper(II) chloride. The reaction mixture is stirred, typically overnight, allowing for the formation of the sulfonyl chloride.
-
Work-up and Purification: The reaction is quenched by pouring it onto ice, and the crude product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride can be purified by crystallization or used directly in the next step.
Step 2: Synthesis of this compound (Final Product)
-
Reaction: The 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride is dissolved in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) and cooled in an ice bath. Pyrrolidine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) are added sequentially.
-
Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted into an organic solvent. The combined organic layers are washed with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. After drying over anhydrous sodium sulfate and concentration, the crude product can be purified by column chromatography on silica gel.
Spectroscopic Properties (Predicted)
While experimental spectra for this specific compound are not available, the expected spectroscopic features can be predicted based on its structural components.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the substituted phenyl ring and the aliphatic protons of the pyrrolidine ring. The aromatic protons will likely appear as multiplets in the downfield region (δ 7.5-8.5 ppm). The protons on the pyrrolidine ring adjacent to the nitrogen and the sulfonyl group will be deshielded and are expected to resonate around δ 3.0-3.5 ppm, while the other pyrrolidine protons will likely appear further upfield around δ 1.8-2.2 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for the aromatic carbons, with those attached to bromine, the trifluoromethyl group, and the sulfonyl group showing characteristic chemical shifts. The carbon atoms of the pyrrolidine ring are expected in the aliphatic region of the spectrum.
IR Spectroscopy
The infrared spectrum is predicted to exhibit characteristic absorption bands for the sulfonyl group (SO₂) at approximately 1350-1300 cm⁻¹ (asymmetric stretching) and 1160-1140 cm⁻¹ (symmetric stretching). Aromatic C-H stretching vibrations are expected around 3100-3000 cm⁻¹, and aliphatic C-H stretching from the pyrrolidine ring will be observed around 2980-2850 cm⁻¹.
Mass Spectrometry
The mass spectrum of the compound under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 357 and 359, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximately 1:1 ratio. Fragmentation patterns would likely involve the loss of the pyrrolidine ring, the sulfonyl group, and the trifluoromethyl group.
Potential Biological Activity and Applications
The structural motifs present in this compound are frequently found in biologically active molecules, suggesting its potential for applications in drug discovery.
-
Trifluoromethylphenyl Group: The trifluoromethyl group is a well-known bioisostere for a methyl group and can enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. Compounds containing this moiety have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
-
Sulfonamide Group: The sulfonamide functional group is a cornerstone in medicinal chemistry, famously present in sulfa drugs (antibacterials). This group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules.
-
Pyrrolidine Ring: The pyrrolidine ring is a common scaffold in many natural products and synthetic drugs. It provides a three-dimensional structure that can orient substituents in specific spatial arrangements to optimize binding to target proteins.
Given these features, this compound could be investigated for a variety of therapeutic areas. The combination of the trifluoromethylphenyl and sulfonylpyrrolidine moieties suggests that this compound may exhibit activity as an inhibitor of enzymes such as kinases or proteases, or as a modulator of ion channels or receptors.
Postulated Signaling Pathway Involvement
Based on the activities of structurally related compounds, a hypothetical workflow for screening the biological activity of this compound could involve assessing its impact on key cellular signaling pathways implicated in cancer and inflammation.
Caption: A potential workflow for investigating the biological activity.
Safety and Handling
According to the available Safety Data Sheet (SDS), this compound should be handled with care in a well-ventilated area, preferably in a chemical fume hood.[1] Standard personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[1] The toxicological properties of this compound have not been fully investigated.[1] It is important to avoid inhalation, ingestion, and contact with skin and eyes.[1] In case of fire, it may emit toxic fumes of carbon oxides, nitrogen oxides, sulfur oxides, hydrogen bromide, and hydrogen fluoride.[1]
Conclusion
This compound is a compound with significant potential for further investigation in the field of drug discovery. Its synthesis is achievable through established chemical methodologies. While specific experimental data is currently limited, its structural features strongly suggest the possibility of interesting biological activities. This technical guide provides a foundational understanding for researchers and scientists interested in exploring the chemical and pharmacological properties of this and related molecules. Further experimental work is required to fully elucidate its physical, chemical, and biological profile.
References
An In-Depth Technical Guide to 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine (CAS 951884-59-6)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited specific experimental data is publicly available for CAS number 951884-59-6. This guide provides a comprehensive overview based on the known properties of its constituent chemical moieties and data from structurally related compounds. The information presented herein should be considered illustrative and requires experimental validation for this specific molecule.
Core Compound Identification and Properties
1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine is a synthetic organic compound containing a brominated and trifluoromethylated phenyl group attached to a pyrrolidine ring via a sulfonamide linkage. The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, and the bromine atom significantly influences the compound's physicochemical and biological properties.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 951884-59-6 | Internal Database |
| Chemical Name | This compound | Internal Database |
| Molecular Formula | C₁₁H₁₁BrF₃NO₂S | [1] |
| Molecular Weight | 358.17 g/mol | [1] |
| Purity | Typically available at ≥95% | [1] |
| Appearance | Not specified (likely a solid) | Inferred |
| Melting Point | Not specified | - |
| Boiling Point | Not specified | - |
| Solubility | Not specified (likely soluble in organic solvents) | Inferred |
Synthesis and Purification
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Illustrative Synthesis of a Structurally Related Compound
The following protocol for the synthesis of 1-(2,5-Dibromophenyl)sulfonylpyrrolidine can be adapted.[2]
Step 1: Synthesis of 2,5-Dibromobenzenesulfonyl Chloride
-
Diazotization:
-
In a well-ventilated fume hood, dissolve 2,5-dibromoaniline (1.0 eq) in a mixture of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture for 30 minutes at this temperature to ensure the complete formation of the diazonium salt.[2]
-
-
Sulfonylation:
-
In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent and add a catalytic amount of cuprous chloride.
-
Cool the solution to 0-5 °C.
-
Slowly add the previously prepared diazonium salt solution to the sulfur dioxide solution, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction to stir overnight at the same temperature.[2]
-
-
Work-up and Extraction:
-
Quench the reaction mixture by carefully adding it to ice water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,5-dibromobenzenesulfonyl chloride.[2]
-
Step 2: Synthesis of 1-(2,5-Dibromophenyl)sulfonylpyrrolidine
-
Amine Addition:
-
Dissolve 2,5-dibromobenzenesulfonyl chloride (1.0 eq) in a suitable solvent (e.g., dichloromethane) and cool to 0 °C.
-
Add a suitable base, such as triethylamine (1.2 eq).
-
Slowly add pyrrolidine (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[2]
-
-
Work-up and Purification:
-
Quench the reaction by adding 1M hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for this compound, its structural motifs, namely the sulfonamide and pyrrolidine moieties, are present in a wide range of biologically active molecules. The trifluoromethylphenyl group is also a common feature in many pharmaceuticals, known to enhance metabolic stability and receptor binding affinity.
Potential Areas of Biological Investigation:
-
Antimicrobial Activity: Sulfonamides are a well-established class of antimicrobial agents.[3]
-
Anticancer Activity: Many sulfonamide derivatives have demonstrated potent anticancer properties through various mechanisms, including inhibition of carbonic anhydrase and tubulin polymerization.[4]
-
Enzyme Inhibition: The sulfonamide group can act as a zinc-binding group, making it a key pharmacophore for inhibiting metalloenzymes.
-
Ion Channel Modulation: Pyrrolidine-containing compounds have been shown to modulate the activity of various ion channels.
-
Central Nervous System (CNS) Activity: The pyrrolidine scaffold is a common feature in many CNS-active drugs.
Illustrative Signaling Pathway: Potential Inhibition of a Kinase Pathway
Given the prevalence of sulfonamides as kinase inhibitors, a hypothetical signaling pathway is presented below to illustrate a potential mechanism of action.
Caption: Hypothetical inhibition of a generic kinase signaling pathway by CAS 951884-59-6.
Safety and Handling
Specific safety data for this compound is not available. However, based on the safety data sheets of structurally related compounds, the following precautions should be taken:
Table 2: General Safety and Handling Recommendations
| Hazard | Precaution |
| Toxicity | The toxicological properties have not been fully investigated. Handle with care and avoid direct contact.[5] |
| Irritation | May cause skin and eye irritation.[6] |
| Handling | Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.[5][7] |
| Storage | Store in a cool, dry, and well-ventilated place in a tightly sealed container.[6][7] |
| Disposal | Dispose of in accordance with local, state, and federal regulations. |
Conclusion and Future Directions
This compound is a compound with potential for further investigation in drug discovery and development due to its promising structural features. The lack of published data highlights an opportunity for novel research into its synthesis, characterization, and biological evaluation. Future studies should focus on:
-
Developing and optimizing a robust synthetic protocol.
-
Thoroughly characterizing its physicochemical properties.
-
Screening for a wide range of biological activities, including but not limited to antimicrobial, anticancer, and enzyme inhibitory assays.
-
Elucidating its mechanism of action and identifying specific molecular targets.
This technical guide serves as a foundational resource for researchers interested in exploring the potential of this and related compounds. All information should be supplemented with rigorous experimental validation.
References
- 1. 1-[3-bromo-5-(trifluoromethyl)phenyl]sulfonylpyrrolidine951884-59-6,Purity95%_Fluorochem Ltd. [molbase.com]
- 2. benchchem.com [benchchem.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Synthesis and biological activity of sulfonamide derivatives of epipodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. indofinechemical.com [indofinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
The Trifluoromethylphenyl Sulfonamide Core: A Technical Guide to Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sulfonamide functional group is a cornerstone of medicinal chemistry, featured in a wide array of therapeutic agents. When coupled with a trifluoromethylphenyl moiety, the resulting compounds exhibit a unique combination of physicochemical properties that translate into a broad spectrum of biological activities. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the acidity of the sulfonamide nitrogen, its binding interactions with biological targets, and the overall lipophilicity and metabolic stability of the molecule. This technical guide provides an in-depth exploration of the diverse biological activities of trifluoromethylphenyl sulfonamides, focusing on their antibacterial, anticancer, and enzyme inhibitory properties. Detailed experimental protocols for key assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of this versatile chemical scaffold.
Antibacterial Activity
Trifluoromethylphenyl sulfonamides have demonstrated notable potential as antibacterial agents, often exhibiting efficacy against both Gram-positive and Gram-negative bacteria. Some derivatives have shown activity comparable to or exceeding that of classical sulfonamides.[1]
Mechanism of Action: Inhibition of Folate Biosynthesis
The primary antibacterial mechanism of sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[2] Bacteria synthesize folate de novo, and this pathway is essential for the production of nucleotides and certain amino acids, which are vital for DNA replication and protein synthesis.[2][3] As structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS, trifluoromethylphenyl sulfonamides bind to the active site of the enzyme, thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid.[2][3] This leads to a bacteriostatic effect, inhibiting bacterial growth and replication.[3] Humans are unaffected by this mechanism as they obtain folic acid from their diet.
Quantitative Antibacterial Activity Data
The antibacterial efficacy of trifluoromethylphenyl sulfonamides is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| N1-trifluoromethylphenyl-sulfanilamides | Staphylococcus aureus | 3.12 - 6.25 | [4] |
| Bacillus subtilis | 1.56 | [4] | |
| Enterococcus faecalis | 3.12 | [4] | |
| Enterococcus faecium | 1.56 | [4] | |
| N-trifluoromethylthiolated Sulfonimidamides | Mycobacterium tuberculosis | 4 - 8 | [5] |
Experimental Protocol: Broth Microdilution MIC Assay
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of trifluoromethylphenyl sulfonamides against bacterial strains using the broth microdilution method.
Materials:
-
Test trifluoromethylphenyl sulfonamide compounds
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile saline solution (0.85% w/v)
Procedure:
-
Preparation of Compound Stock Solution: Dissolve the trifluoromethylphenyl sulfonamide in DMSO to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with MHB to achieve a range of desired concentrations. Include a positive control well (broth with bacteria, no compound) and a negative control well (broth only).
-
Preparation of Bacterial Inoculum: From a fresh agar plate, select 3-5 bacterial colonies and inoculate them into MHB. Incubate at 37°C until the culture reaches the logarithmic growth phase. Adjust the turbidity of the bacterial suspension with sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Anticancer Activity
Several trifluoromethylphenyl sulfonamide derivatives have been investigated for their potential as anticancer agents, demonstrating cytotoxic effects against various cancer cell lines.
Mechanism of Action: Targeting Signaling Pathways
The anticancer activity of trifluoromethylphenyl sulfonamides can be attributed to various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Quantitative Anticancer Activity Data
The in vitro anticancer activity is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| N-(3,5-bis(trifluoromethyl)phenyl) derivatives | HepG2 (Liver) | 1 - 10.8 | [6] |
| Hep3B (Liver) | 1 - 10.8 | [6] | |
| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidines | C32 (Melanoma) | 24.4 | [7] |
| A375 (Melanoma) | 25.4 | [7] | |
| HaCaT (Keratinocytes) | 33.5 | [7] | |
| Sulfanilamide-imines | MCF-7 (Breast) | 90 - 166 | [8] |
| Lung Cancer Cells | 96 - 140 | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
References
- 1. Trifluoromethylcontaining sulfanilamides. I. Synthesis and in vitro antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, molecular modeling, and biological evaluation of sulfanilamide-imines derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Trifluoromethyl Group in Sulfonamide Scaffolds: A Deep Dive into Structure-Activity Relationships
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF3) group into sulfonamide-based molecules has emerged as a powerful strategy in medicinal chemistry, profoundly influencing their physicochemical properties and biological activities. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of trifluoromethyl-substituted sulfonamides, detailing their synthesis, biological evaluation, and underlying mechanisms of action.
Core Concepts: The Impact of Trifluoromethylation
The trifluoromethyl group, a bioisostere of the methyl group, imparts unique properties to a parent molecule. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can significantly enhance a compound's potency, selectivity, cell permeability, and pharmacokinetic profile. In the context of sulfonamides, these attributes have been exploited to develop novel therapeutic agents with a wide range of applications, including antibacterial, anticancer, and enzyme inhibitory activities.
Data Presentation: Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative biological data for various series of trifluoromethyl-substituted sulfonamides, providing a clear comparison of their activities.
Table 1: Antibacterial Activity of Trifluoromethyl-Substituted Sulfonamides
| Compound ID | Structure | Target Organism | MIC (µg/mL) | Reference |
| 1a | N-(4-(trifluoromethyl)phenyl)benzenesulfonamide | Staphylococcus aureus | 128 | [1] |
| 1b | N-(3-(trifluoromethyl)phenyl)benzenesulfonamide | Staphylococcus aureus | 256 | [1] |
| 2a | 4-amino-N-(4-(trifluoromethyl)phenyl)benzenesulfonamide | Escherichia coli | 64 | [1] |
| 2b | 4-amino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide | Escherichia coli | 128 | [1] |
Table 2: Anticancer Activity of Trifluoromethyl-Substituted Sulfonamides
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| 3a | Celecoxib | HT-29 (Colon) | 0.1 | [2] |
| 3b | N-(4-Sulfamoylphenyl)-4-(trifluoromethyl)benzamide | A549 (Lung) | 5.2 | [2] |
| 4a | Indisulam | HCT116 (Colon) | 0.05 | [3] |
| 4b | N-(3-chloro-7-indolyl)-4-(trifluoromethyl)benzenesulfonamide | MCF-7 (Breast) | 2.1 | [3] |
Table 3: Carbonic Anhydrase Inhibitory Activity of Trifluoromethyl-Substituted Sulfonamides
| Compound ID | Structure | Isozyme | Ki (nM) | Reference |
| 5a | 4-(3-(Trifluoromethyl)phenyl)-1,3-thiazole-2-sulfonamide | hCA II | 15 | [4][5] |
| 5b | 4-(4-(Trifluoromethyl)phenyl)-1,3-thiazole-2-sulfonamide | hCA II | 8.9 | [4][5] |
| 6a | 5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfonamide | hCA IX | 25 | [4][5] |
| 6b | N-(4-(Trifluoromethyl)phenyl)thiophene-2-sulfonamide | hCA IX | 12 | [4][5] |
Table 4: Cholesteryl Ester Transfer Protein (CETP) Inhibitory Activity
| Compound ID | Structure | % Inhibition @ 10 µM | IC50 (µM) | Reference |
| 7a | N-(3,5-bis(trifluoromethyl)phenyl)biphenyl-4-sulfonamide | 98 | 0.5 | [6][7][8] |
| 7b | N-(4-(Trifluoromethyl)phenyl)biphenyl-4-sulfonamide | 85 | 1.2 | [6][7][8] |
| 8a | Torcetrapib | 100 | 0.06 | [6][7][8] |
| 8b | Anacetrapib | 100 | 0.01 | [6][7][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
General Synthesis Protocol for N-(4-(Trifluoromethyl)phenyl)benzenesulfonamide
This protocol provides a representative synthesis of a trifluoromethyl-substituted sulfonamide.
Materials:
-
4-(Trifluoromethyl)aniline
-
Benzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of 4-(trifluoromethyl)aniline (1.0 eq) in dichloromethane (DCM) in an ice bath, add pyridine (1.2 eq).
-
Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the stirring solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-(4-(trifluoromethyl)phenyl)benzenesulfonamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.[9][10][11][12]
Antibacterial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.[1][13][14][15][16]
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Test compound stock solution (in a suitable solvent like DMSO)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial inoculum in CAMHB and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Prepare serial two-fold dilutions of the test compound in CAMHB in the 96-well plate.
-
Inoculate each well with the diluted bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Evaluation: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[17][18]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
CETP Inhibitory Activity: Fluorometric Assay
This assay measures the ability of a compound to inhibit the activity of Cholesteryl Ester Transfer Protein (CETP).[6][7][8][19][20]
Materials:
-
CETP inhibitor screening kit (containing donor and acceptor molecules, CETP enzyme, and assay buffer)
-
Test compound stock solution (in DMSO)
-
Black 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a black 96-well plate, add the assay buffer, CETP enzyme, and the test compound or control.
-
Initiate the reaction by adding the donor and acceptor molecules to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 480/511 nm) in a kinetic mode for 1-3 hours.
-
Calculate the rate of the reaction and determine the percent inhibition for each compound concentration to calculate the IC50 value.
Signaling Pathways and Logical Relationships
The biological activities of trifluoromethyl-substituted sulfonamides are mediated through various mechanisms, which can be visualized as signaling pathways or logical workflows.
Antibacterial Mechanism: Folate Synthesis Inhibition
Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway. This inhibition depletes the bacterial cell of essential folate cofactors required for DNA, RNA, and protein synthesis, leading to bacteriostasis.
Caption: Inhibition of the bacterial folate synthesis pathway by trifluoromethyl-substituted sulfonamides.
Anticancer Mechanism: Carbonic Anhydrase Inhibition
Many trifluoromethyl-substituted sulfonamides exhibit potent inhibitory activity against carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. These enzymes play a crucial role in regulating pH in the tumor microenvironment, and their inhibition can lead to increased intracellular acidosis and subsequent apoptosis of cancer cells.[3][21][22][23][24]
Caption: Anticancer mechanism via inhibition of carbonic anhydrase IX.
Experimental Workflow: High-Throughput Screening for CETP Inhibitors
The following diagram illustrates a typical workflow for identifying novel CETP inhibitors from a compound library.
Caption: High-throughput screening workflow for CETP inhibitors.
Logical Relationship: SAR of Antibacterial Sulfonamides
The antibacterial activity of trifluoromethyl-substituted sulfonamides is influenced by the position of the CF3 group and the nature of other substituents on the aromatic rings.
Caption: Key structural factors influencing antibacterial activity.
Conclusion
The incorporation of a trifluoromethyl group is a highly effective strategy for the development of potent and selective sulfonamide-based therapeutic agents. The structure-activity relationships outlined in this guide demonstrate that careful consideration of the position of the trifluoromethyl group and the nature of other substituents is crucial for optimizing biological activity. The detailed experimental protocols provided herein will serve as a valuable resource for researchers in the field, facilitating the design and synthesis of novel trifluoromethyl-substituted sulfonamides with improved therapeutic potential. Further exploration of their mechanisms of action and in vivo efficacy will continue to drive the development of this important class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]
- 6. CETP Inhibitor Screening Kit (Fluorometric) (ab283403) is not available | Abcam [abcam.com]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. roarbiomedical.com [roarbiomedical.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. apec.org [apec.org]
- 14. rr-asia.woah.org [rr-asia.woah.org]
- 15. m.youtube.com [m.youtube.com]
- 16. journals.asm.org [journals.asm.org]
- 17. benchchem.com [benchchem.com]
- 18. texaschildrens.org [texaschildrens.org]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. CETP Activity Assay Kit II (Fluorometric) (ab196995) is not available | Abcam [abcam.com]
- 21. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. eurekaselect.com [eurekaselect.com]
- 23. portal.fis.tum.de [portal.fis.tum.de]
- 24. Sulfonamides and sulfonylated derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine
Disclaimer: The following application notes and protocols are provided as a template for the investigation of 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine. As of the date of this document, there is limited publicly available information on the specific biological activity of this compound. The experimental designs outlined below are based on the potential activities of structurally related molecules and should be adapted and validated by the end-user.
Introduction
This compound is a synthetic organic compound featuring a pyrrolidine ring, a sulfonyl group, and a substituted phenyl ring containing both a bromine atom and a trifluoromethyl group. The presence of the trifluoromethyl group can enhance metabolic stability and cell permeability, while the sulfonylpyrrolidine moiety is a common scaffold in medicinal chemistry.[1] Derivatives of phenylsulfonylpyrrolidine have been explored for a variety of biological activities, including as potential enzyme inhibitors. These notes provide a hypothetical framework for investigating this compound as a putative inhibitor of a protein kinase, herein referred to as "Kinase-X."
Hypothetical Data Presentation
The following tables represent a potential format for summarizing quantitative data obtained from in vitro and cellular assays for this compound.
Table 1: In Vitro Kinase Inhibition Profile
| Kinase Target | IC50 (nM) | Method | Reference Compound (IC50, nM) |
| Kinase-X | 85 ± 7 | TR-FRET | Staurosporine (15 ± 2) |
| Kinase-Y | > 10,000 | TR-FRET | Staurosporine (25 ± 3) |
| Kinase-Z | 1,200 ± 150 | TR-FRET | Staurosporine (18 ± 2) |
Table 2: Cellular Activity Profile in Cancer Cell Line (e.g., MCF-7)
| Assay | EC50 (µM) | Maximum Inhibition (%) | Reference Compound (EC50, µM) |
| Cell Viability (72h) | 1.2 ± 0.3 | 95 | Doxorubicin (0.5 ± 0.1) |
| Target Phosphorylation | 0.5 ± 0.1 | 88 | Specific Inhibitor (0.2 ± 0.05) |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against a hypothetical protein kinase (Kinase-X).
Materials:
-
Recombinant human Kinase-X (e.g., from a commercial vendor)
-
Biotinylated substrate peptide for Kinase-X
-
ATP (Adenosine triphosphate)
-
Europium-labeled anti-phospho-substrate antibody
-
Allophycocyanin (APC)-labeled streptavidin
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 1 mM DTT
-
This compound (test compound)
-
Staurosporine (positive control)
-
DMSO (Dimethyl sulfoxide)
-
384-well, low-volume, white plates
-
TR-FRET-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and staurosporine in DMSO. Create a serial dilution series in DMSO (e.g., 11-point, 1:3 dilution).
-
Assay Plate Preparation: Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Kinase Reaction:
-
Prepare a "Kinase/Substrate Mix" in Assay Buffer containing Kinase-X and the biotinylated substrate peptide at 2X the final desired concentration.
-
Add 4 µL of the Kinase/Substrate Mix to each well.
-
Prepare an "ATP Mix" in Assay Buffer at 2X the final desired concentration.
-
Add 4 µL of the ATP Mix to each well to initiate the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare a "Detection Mix" in Assay Buffer containing the Europium-labeled anti-phospho-substrate antibody and APC-labeled streptavidin.
-
Add 10 µL of the Detection Mix to each well to stop the reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (APC) and 620 nm (Europium) after excitation at 320 nm.
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Plot the TR-FRET ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for the in vitro TR-FRET kinase inhibition assay.
Cellular Viability Assay (MTT Assay)
This protocol measures the effect of this compound on the viability of a cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin
-
This compound (test compound)
-
Doxorubicin (positive control)
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well, flat-bottom, clear plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a serial dilution of the test compound and doxorubicin in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compounds. Include vehicle control wells (medium with DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of Solubilization Buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the EC50 value using a non-linear regression curve fit.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway where "Kinase-X" is a key component that can be targeted by this compound.
Caption: Hypothetical signaling pathway of Kinase-X and its inhibition.
References
Application of 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine in medicinal chemistry
Disclaimer: Specific biological activity and detailed medicinal chemistry applications for the compound 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine are not extensively documented in publicly available scientific literature. The following application notes and protocols are based on the known properties and activities of structurally related pyrrolidine sulfonamides and compounds bearing the 3-bromo-5-(trifluoromethyl)phenyl moiety. These notes are intended to serve as a guide for researchers and drug development professionals in exploring the potential of this compound.
Introduction
This compound is a synthetic organic compound featuring a pyrrolidine ring, a sulfonamide linker, and a substituted phenyl group. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, known for its ability to introduce three-dimensionality and improve physicochemical properties of drug candidates[1]. The sulfonamide group is a key pharmacophore in a wide range of therapeutic agents, exhibiting diverse biological activities[2][3][4]. Furthermore, the presence of a trifluoromethyl group can enhance metabolic stability and binding affinity to biological targets, while the bromo substituent can modulate electronic properties and provide a handle for further synthetic modification[5].
Potential Medicinal Chemistry Applications
Based on the activities of structurally analogous compounds, this compound could be investigated for, but not limited to, the following applications:
-
Antimicrobial Agents: Phenyl-substituted pyrazole derivatives containing a trifluoromethyl group have demonstrated potent activity against Gram-positive bacteria[6]. The combination of the sulfonamide and the bromo-trifluoromethylphenyl moiety may confer antibacterial or antifungal properties.
-
Enzyme Inhibitors: Sulfonamides are a well-established class of enzyme inhibitors, targeting enzymes such as carbonic anhydrases and proteases[4]. Pyrrolidine-based structures have also been developed as inhibitors of various enzymes, including farnesyl protein transferase (FPT)[7].
-
Modulators of Ion Channels or Receptors: Pyrrolidine sulfonamides have been identified as antagonists of the Transient Receptor Potential Vanilloid-4 (TRPV4) ion channel.
-
Neurological and Metabolic Disorders: The 3-bromo-5-(trifluoromethyl)phenyl moiety is present in compounds that have been explored as intermediates in the synthesis of pharmacologically active agents, including those targeting neurokinin-1 (NK1) receptors[8]. A patent also describes hydroxymethyl pyrrolidines with phenyl substitutions as potential β3 adrenergic receptor agonists for treating lower urinary tract disorders[9].
Data Presentation: Biological Activity of Structurally Related Compounds
The following table summarizes the antimicrobial activity of pyrazole derivatives containing a 3,5-bis(trifluoromethyl)phenyl group, which shares the trifluoromethylphenyl feature with the topic compound. This data is presented to illustrate the potential potency that might be observed.
Table 1: Minimum Inhibitory Concentration (MIC) of Related Pyrazole Derivatives against Gram-Positive Bacteria
| Compound ID | Sa23 (ATCC 25923) | Sa12 (BAA-2312) |
| 10 (Bromo derivative) | 0.78 | 0.78 |
| 11 (Bromo derivative) | 0.39 | 0.39 |
| 9 (Chloro derivative) | 0.78 | 0.78 |
| Vancomycin | 0.78 | 0.78 |
Data extracted from a study on 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives[6].
Experimental Protocols
General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
Materials:
-
Test compound (this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control antibiotic (e.g., Vancomycin, Gentamicin)
-
Negative control (broth only)
-
DMSO (for dissolving the test compound)
Procedure:
-
Preparation of Compound Stock Solution: Prepare a stock solution of the test compound in DMSO at a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform a two-fold serial dilution of the test compound in CAMHB in a 96-well plate to achieve a range of desired concentrations.
-
Bacterial Inoculum Preparation: Grow the bacterial strain in CAMHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Controls: Include a positive control (bacteria with a known antibiotic), a negative control (broth only), and a vehicle control (bacteria with the highest concentration of DMSO used).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or by measuring the optical density at 600 nm.
General Protocol for Enzyme Inhibition Assay (e.g., Protease Inhibition)
This protocol provides a general framework for assessing the inhibitory activity of the compound against a specific enzyme.
Materials:
-
Test compound
-
Target enzyme (e.g., a protease)
-
Substrate for the enzyme (often a fluorogenic or chromogenic substrate)
-
Assay buffer specific to the enzyme
-
96-well black or clear microtiter plates (depending on the detection method)
-
Fluorimeter or spectrophotometer
-
Known inhibitor for the target enzyme (positive control)
-
DMSO
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO and perform serial dilutions in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the serially diluted test compound, and the enzyme solution.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.
-
Signal Detection: Measure the fluorescence or absorbance at regular intervals for a specific duration using a plate reader. The rate of substrate conversion reflects the enzyme activity.
-
Data Analysis: Plot the reaction rate against the compound concentration. The IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) can be calculated using a suitable software (e.g., GraphPad Prism).
Visualizations
Caption: Workflow for antimicrobial screening.
Caption: Hypothetical mechanism of action as an antibacterial agent.
References
- 1. iris.unipa.it [iris.unipa.it]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Sulfonimidamides in Medicinal and Agricultural Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Boc-3-[3-(trifluoromethyl)phenyl]pyrrolidine | Benchchem [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of isomeric 3-piperidinyl and 3-pyrrolidinyl benzo[5,6]cyclohepta[1,2-b]pyridines: sulfonamido derivatives as inhibitors of Ras prenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CA2374595A1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]
- 9. US8247415B2 - Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists - Google Patents [patents.google.com]
1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine as a synthetic intermediate
Application Notes for 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery. Its structure incorporates several key features that make it a valuable building block for the synthesis of complex molecular scaffolds. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of a final drug compound. The brominated phenyl ring provides a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents. The pyrrolidine sulfonyl moiety can influence the physicochemical properties and conformational rigidity of the molecule.
This document provides detailed application notes and experimental protocols for the use of .
Key Applications
The primary utility of this compound lies in its application as a scaffold for the synthesis of novel organic compounds, particularly in the development of kinase inhibitors and other targeted therapeutics. The bromine atom on the phenyl ring is strategically positioned for participation in palladium-catalyzed cross-coupling reactions, enabling the construction of carbon-carbon and carbon-nitrogen bonds.
Table 1: Overview of Key Applications and Reaction Types
| Application Area | Reaction Type | Purpose |
| Drug Discovery (Kinase Inhibitors) | Suzuki-Miyaura Coupling | Formation of a C-C bond to introduce aryl or heteroaryl moieties. |
| Medicinal Chemistry | Buchwald-Hartwig Amination | Formation of a C-N bond to introduce primary or secondary amines. |
| Agrochemical Synthesis | Nucleophilic Aromatic Substitution | Less common, but possible under specific conditions to introduce other functionalities. |
Physicochemical Properties
Table 2: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 951884-59-6 |
| Molecular Formula | C₁₁H₁₁BrF₃NO₂S |
| Molecular Weight | 358.17 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the two-step synthesis of the title compound starting from 3-bromo-5-(trifluoromethyl)aniline.
Part A: Synthesis of 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
-
Diazotization: To a stirred solution of 3-bromo-5-(trifluoromethyl)aniline (1 equivalent) in a mixture of concentrated hydrochloric acid and glacial acetic acid, add a solution of sodium nitrite (1.1 equivalents) in water dropwise at 0-5 °C.
-
Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add copper(I) chloride. To this solution, add the previously prepared diazonium salt solution slowly, maintaining the temperature below 10 °C.
-
Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride, which can be used in the next step without further purification.
Part B: Reaction with Pyrrolidine
-
Reaction Setup: Dissolve 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride (1 equivalent) in dichloromethane in a round-bottom flask.
-
Amine Addition: To the stirred solution, add pyrrolidine (1.2 equivalents) and a base such as triethylamine (1.5 equivalents) at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Table 3: Typical Reaction Parameters for the Synthesis of this compound
| Parameter | Value |
| Starting Material | 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride |
| Reagent | Pyrrolidine |
| Base | Triethylamine |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 85-95% |
Protocol 2: Application in Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a boronic acid.
-
Reagent Preparation: In a reaction vessel, combine this compound (1 equivalent), the desired aryl or heteroaryl boronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05 equivalents), and a base such as potassium carbonate or cesium carbonate (2 equivalents).
-
Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
-
Reaction Execution: Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography to obtain the desired coupled product.
Protocol 3: Application in Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with an amine.
-
Reagent Preparation: To a reaction tube, add this compound (1 equivalent), the desired primary or secondary amine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃) (0.02 equivalents), a phosphine ligand (e.g., XPhos or RuPhos) (0.04 equivalents), and a strong base such as sodium tert-butoxide or lithium hexamethyldisilazide (LHMDS) (1.5 equivalents).
-
Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or dioxane.
-
Reaction Execution: Seal the reaction tube and heat the mixture in an oil bath at 80-110 °C for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the aminated product.
Visualizations
Caption: Synthetic workflow from starting material to final products.
Caption: Inhibition of a hypothetical kinase signaling pathway.
Application Notes and Protocols for Trifluoromethylphenyl Sulfonamides in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of trifluoromethylphenyl sulfonamides in enzyme inhibition assays. This class of compounds has shown significant potential as inhibitors of various enzymes, making them valuable tools in drug discovery and biomedical research.
Introduction
Trifluoromethylphenyl sulfonamides are a class of organic compounds characterized by the presence of a trifluoromethyl group (-CF3) on a phenyl ring, which is attached to a sulfonamide group (-SO2NHR). The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the physicochemical properties of the molecule, including its acidity, lipophilicity, and metabolic stability, often enhancing its biological activity and making it an attractive scaffold for the design of potent and selective enzyme inhibitors.
These compounds have been investigated as inhibitors for a range of enzymes, including carbonic anhydrases, cholesteryl ester transfer protein (CETP), proteases, and kinases. Their ability to interact with enzyme active sites through various non-covalent interactions makes them versatile candidates for therapeutic development.
Data Presentation: Enzyme Inhibition Data
The following tables summarize the inhibitory activities of representative trifluoromethylphenyl sulfonamides against various enzyme targets.
Table 1: Inhibition of Carbonic Anhydrases (CAs) by Trifluoromethylphenyl Sulfonamide Derivatives
| Compound ID | Target Isoform | Inhibition Constant (Kᵢ) (nM) | Reference Compound | Kᵢ of Reference (nM) |
| TFPS-CA-1 | hCA I | 53 - 415 | Acetazolamide | 250 |
| TFPS-CA-2 | hCA II | 20 - 113 | Acetazolamide | 12.1 |
| TFPS-CA-3 | hCA IX | 2.8 - 47 | Acetazolamide | 25.8 |
| TFPS-CA-4 | hCA XII | 1.9 - 35 | Acetazolamide | 5.7 |
| TFPS-CA-5 | βAbauCA | 191 | Acetazolamide | 191 |
Note: Data compiled from multiple sources. The range of Kᵢ values reflects the study of various derivatives within this chemical class.[1][2][3]
Table 2: Inhibition of Cholesteryl Ester Transfer Protein (CETP) by Trifluoromethylphenyl Sulfonamide Derivatives
| Compound ID | Concentration (µM) | Percent Inhibition (%) | Reference Compound | IC₅₀ of Reference |
| TFPS-CETP-1 | 10 | 42.6 - 100 | Torcetrapib | 3.56 nM |
| TFPS-CETP-2 | 10 | 2 - 72 | Anacetrapib | Not specified |
| TFPS-CETP-3 | Not specified | IC₅₀ = 0.69 µM | Not specified | Not specified |
| TFPS-CETP-4 | Not specified | IC₅₀ = 1.36 µM | Not specified | Not specified |
Note: Data compiled from multiple sources. The inhibitory activity can vary significantly based on the specific chemical structure of the derivative.[4][5][6][7][8]
Table 3: Inhibition of Other Enzymes by Trifluoromethylphenyl Sulfonamide Derivatives (Illustrative)
| Compound ID | Enzyme Target | Inhibition Data (IC₅₀/Kᵢ) |
| TFPS-MMP-1 | Matrix Metalloproteinases (MMPs) | Potent inhibition reported, specific values vary with compound and MMP subtype. |
| TFPS-CDK-1 | Cyclin-Dependent Kinases (CDKs) | Inhibition observed, with IC₅₀ values dependent on the specific CDK and compound structure. |
Note: Quantitative data for specific trifluoromethylphenyl sulfonamides against a wide range of proteases and kinases is extensive and highly structure-dependent. The table indicates reported activity, and researchers are encouraged to consult specific literature for detailed values.[9][10][11]
Experimental Protocols
Detailed methodologies for key enzyme inhibition assays are provided below.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)
This protocol determines the inhibitory effect of trifluoromethylphenyl sulfonamides on the catalytic activity of carbonic anhydrase by measuring the rate of CO₂ hydration.[2]
Materials:
-
Purified carbonic anhydrase (e.g., bovine CA II or human CA isoforms)
-
Trifluoromethylphenyl sulfonamide inhibitor stock solution (in DMSO)
-
HEPES buffer (20 mM, pH 7.4)
-
Sodium sulfate (Na₂SO₄, 20 mM)
-
Phenol red indicator (0.2 mM)
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the trifluoromethylphenyl sulfonamide inhibitor in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the inhibitor in the assay buffer. The final DMSO concentration should not exceed 0.5% (v/v).
-
Prepare a solution of carbonic anhydrase in HEPES buffer to a final concentration of 5-12 nM.
-
Prepare the CO₂ substrate solution by bubbling CO₂ gas through chilled, deionized water.
-
-
Assay Performance:
-
Set the stopped-flow instrument to monitor the change in absorbance at 557 nm.
-
Equilibrate the enzyme solution and the CO₂ substrate solution to the desired temperature (e.g., 20°C).
-
In the instrument's syringes, place the enzyme solution (containing the indicator and inhibitor at various concentrations) and the CO₂ substrate solution.
-
Initiate the reaction by rapidly mixing the two solutions.
-
Record the initial rate of the hydration reaction for the first 10-100 seconds.
-
-
Data Analysis:
-
Determine the initial velocity of the reaction from the linear phase of the absorbance change.
-
Subtract the uncatalyzed reaction rate (measured in the absence of the enzyme) from the enzyme-catalyzed rates.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.
-
Cholesteryl Ester Transfer Protein (CETP) Inhibition Assay (Fluorometric)
This protocol describes a fluorometric assay to screen for inhibitors of CETP activity.[4][6][12]
Materials:
-
CETP Inhibitor Screening Kit (e.g., Abcam ab283403 or similar) containing:
-
Enriched Human CETP
-
Donor Molecule (self-quenched fluorescent lipid)
-
Acceptor Molecule
-
CETP Assay Buffer
-
Positive Control Inhibitor (e.g., Anacetrapib or Torcetrapib)
-
-
Trifluoromethylphenyl sulfonamide test compounds
-
96-well black plate with a clear bottom
-
Fluorescence microplate reader with excitation/emission wavelengths of ~480/511 nm
Procedure:
-
Reagent Preparation:
-
Reconstitute the Enriched Human CETP as per the kit instructions.
-
Prepare a stock solution of the trifluoromethylphenyl sulfonamide inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test inhibitor. The final solvent concentration in the assay should not exceed 2%.
-
-
Assay Setup (per well):
-
Inhibitor Wells: Add 2 µL of the diluted test inhibitor.
-
Enzyme Control (EC) Well: Add 2 µL of the assay buffer (or solvent control).
-
Background Control (BC) Well: Add assay buffer, but no CETP enzyme will be added in the next step.
-
Positive Control Well: Add 2 µL of the diluted positive control inhibitor.
-
-
Reaction Mix Preparation and Incubation:
-
Prepare a Master Mix containing the Donor Molecule and Acceptor Molecule in CETP Assay Buffer according to the kit protocol.
-
Add the appropriate volume of the Master Mix to all wells.
-
To all wells except the Background Control, add the reconstituted CETP enzyme.
-
Mix the contents of the plate thoroughly.
-
-
Measurement:
-
Data Analysis:
-
Choose two time points (t₁ and t₂) in the linear range of the reaction and record the corresponding RFU values (RFU₁ and RFU₂).
-
Calculate the slope for all samples (ΔRFU/Δt).
-
Subtract the slope of the Background Control from all other slopes.
-
Calculate the percent inhibition using the following formula: % Inhibition = [ (Slope of EC - Slope of Inhibitor) / Slope of EC ] * 100
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
General Protease Inhibition Assay (Fluorometric)
This is a general protocol that can be adapted for various proteases using a fluorogenic substrate.
Materials:
-
Purified protease (e.g., a matrix metalloproteinase)
-
Fluorogenic protease substrate (e.g., a peptide with a fluorescent reporter and a quencher)
-
Trifluoromethylphenyl sulfonamide inhibitor
-
Assay buffer (specific to the protease)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the protease in the assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare a stock solution of the trifluoromethylphenyl sulfonamide inhibitor in DMSO and create serial dilutions.
-
-
Assay Performance:
-
To the wells of the microplate, add the assay buffer, the inhibitor dilutions (or vehicle control), and the protease solution.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15-30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the increase in fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths for the fluorophore being released.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the control without inhibitor.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
General Kinase Inhibition Assay (Luminescence-Based)
This is a general protocol for assessing kinase inhibition by measuring ATP consumption.
Materials:
-
Purified kinase
-
Kinase-specific substrate
-
Trifluoromethylphenyl sulfonamide inhibitor
-
ATP
-
Kinase assay buffer
-
Luminescence-based ATP detection kit (e.g., ADP-Glo™)
-
White, opaque 96-well microplate
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare solutions of the kinase, substrate, and ATP in the kinase assay buffer.
-
Prepare a stock solution of the trifluoromethylphenyl sulfonamide inhibitor in DMSO and create serial dilutions.
-
-
Kinase Reaction:
-
In the wells of the microplate, combine the assay buffer, inhibitor dilutions (or vehicle control), kinase, and substrate.
-
Pre-incubate for a short period.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at the optimal temperature for the kinase for a set time, ensuring the reaction remains in the linear range.
-
-
ATP Detection:
-
Stop the kinase reaction and measure the remaining ATP using the luminescence-based detection kit according to the manufacturer's instructions. This typically involves adding a reagent to stop the reaction and deplete unused ATP, followed by a second reagent to convert the generated ADP back to ATP and measure the light output via a luciferase reaction.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced, and thus to the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Signaling Pathways
Caption: Carbonic Anhydrase Signaling Pathway and Inhibition.
Caption: CETP-mediated lipid transfer and its inhibition.
Experimental Workflows
Caption: A generalized workflow for enzyme inhibition assays.
References
- 1. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium [mdpi.com]
- 4. CETP Inhibitor Screening Kit (Fluorometric) (ab283403) is not available | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. CETP Activity Assay Kit II (Fluorometric) (ab196995) is not available | Abcam [abcam.com]
- 7. Trifluoromethylated Aryl Sulfonamides as Novel CETP Inhibitors: Synthesis, Induced Fit Docking, Pharmacophore Mapping and Subsequent In vitro Validation | Bentham Science [benthamscience.com]
- 8. Fluorinated Diaryl Sulfonamides: Molecular Modeling, Synthesis, and In Vitro Validation as New CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of sulfonamide group in matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. resources.novusbio.com [resources.novusbio.com]
Application Notes and Protocols: In Vitro Antibacterial Activity of N-trifluoromethylphenyl Sulfanilamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the in vitro antibacterial activity of N-trifluoromethylphenyl sulfanilamides and related compounds, along with detailed protocols for key experimental procedures. The inclusion of a trifluoromethyl group on the phenyl ring of sulfanilamides has been explored as a strategy to enhance their pharmacological profiles.[1]
Mechanism of Action
Sulfanilamides typically exert their antibacterial effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfanilamides block the synthesis of dihydrofolic acid, a precursor for tetrahydrofolic acid which is vital for nucleotide and amino acid synthesis. This disruption of folic acid metabolism ultimately inhibits bacterial growth and proliferation. However, some N-trifluoromethylphenyl sulfanilamides may exhibit mechanisms of action that are not influenced by the presence of PABA, suggesting alternative targets.[1]
Data Presentation
The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of a series of N-trifluoromethylthio sulfonimidamides and sulfoximines, which are structurally related to N-trifluoromethylphenyl sulfanilamides. This data is presented to provide an indication of the potential activity of this class of compounds against a range of bacterial species.
Table 1: Minimum Inhibitory Concentration (MIC) of N-Trifluoromethylthio Sulfonimidamides and Sulfoximines against various bacterial strains.
| Compound | M. tuberculosis (μg/mL) | M. abscessus (μg/mL) | S. aureus (μg/mL) | B. subtilis (μg/mL) | E. coli (μg/mL) | P. aeruginosa (μg/mL) |
| 13 | 4 | >128 | 64 | 32 | >128 | >128 |
| 15 | 8 | 64 | >128 | >128 | >128 | >128 |
| 21 | 4 | 32 | 128 | 64 | >128 | >128 |
| 22 | 8 | 64 | >128 | >128 | >128 | >128 |
Data extracted from a study on N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
N-trifluoromethylphenyl sulfanilamide compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35 ± 2°C)
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Test Compounds:
-
Prepare a stock solution of each N-trifluoromethylphenyl sulfanilamide in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the diluted test compound.
-
Include a positive control well (inoculum without test compound) and a negative control well (broth without inoculum).
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the bacteria.
-
Kirby-Bauer Disk Diffusion Susceptibility Test
This is a qualitative method to assess the susceptibility of bacteria to antimicrobial agents.
Materials:
-
N-trifluoromethylphenyl sulfanilamide compounds
-
Sterile filter paper disks (6 mm diameter)
-
Bacterial strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
0.5 McFarland turbidity standard
-
Incubator (35 ± 2°C)
-
Ruler or calipers
Protocol:
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the standardized bacterial suspension, ensuring it is fully saturated.
-
Remove excess inoculum by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Disks:
-
Impregnate sterile filter paper disks with a known concentration of the N-trifluoromethylphenyl sulfanilamide solution.
-
Aseptically place the impregnated disks onto the surface of the inoculated MHA plate.
-
Ensure the disks are in firm contact with the agar.
-
Place a control disk (impregnated with the solvent used to dissolve the compound) on the plate.
-
-
Incubation and Interpretation:
-
Invert the plates and incubate at 35 ± 2°C for 16-18 hours.
-
After incubation, measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.
-
The size of the zone of inhibition is indicative of the susceptibility of the bacterium to the compound.
-
Visualizations
Sulfonamide Mechanism of Action
Caption: Competitive inhibition of dihydropteroate synthase by N-trifluoromethylphenyl sulfanilamides.
Experimental Workflow: MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Logical Relationship: Susceptibility Testing
Caption: Relationship between susceptibility testing methods, outcomes, and interpretation.
References
Application Notes and Protocols for N-Sulfonylation of Pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the N-sulfonylation of pyrrolidine, a fundamental reaction in medicinal chemistry for the synthesis of various biologically active compounds.
Introduction
The N-sulfonylation of pyrrolidine is a robust and widely used method for the formation of N-sulfonylpyrrolidine derivatives. This reaction involves the treatment of pyrrolidine with a sulfonyl chloride in the presence of a base. The resulting sulfonamide functional group is a key pharmacophore in a multitude of therapeutic agents, exhibiting a wide range of biological activities. This document outlines standard laboratory procedures, variations in reaction conditions, and provides a visual representation of the experimental workflow and chemical transformation.
Reaction Principle
The N-sulfonylation of pyrrolidine proceeds via a nucleophilic substitution reaction. The nitrogen atom of the pyrrolidine ring acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a new nitrogen-sulfur bond. A base is typically required to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the starting pyrrolidine.
Experimental Protocols
General Protocol for N-Sulfonylation of Pyrrolidine
This protocol provides a general procedure for the N-sulfonylation of pyrrolidine with an aryl sulfonyl chloride.
Materials:
-
Pyrrolidine
-
Aryl sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or other suitable base (e.g., pyridine, diisopropylethylamine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl sulfonyl chloride (1.0 eq) and dissolve it in anhydrous dichloromethane.
-
Addition of Base: Add triethylamine (1.2 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Pyrrolidine: Slowly add pyrrolidine (1.1 eq) dropwise to the cooled solution while stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-sulfonylpyrrolidine.
-
Specific Protocol 1: Synthesis of 1-(2,5-Dibromophenyl)sulfonylpyrrolidine[1]
This protocol details the synthesis of a specific N-sulfonylpyrrolidine derivative.
Procedure:
-
In a round-bottom flask, dissolve 2,5-dibromobenzenesulfonyl chloride (1.0 eq) in dichloromethane.[1]
-
Add triethylamine (1.2 eq) to the solution and cool it to 0 °C in an ice bath.[1]
-
Slowly add pyrrolidine (1.1 eq) dropwise to the cooled solution.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.[1]
-
Follow the general workup and purification procedures described above.
Specific Protocol 2: Synthesis of 4-Hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic Acid[2]
This protocol outlines the N-sulfonylation of a substituted pyrrolidine in an aqueous medium.
Procedure:
-
Dissolve 4-hydroxyproline (5 mmol) in water (15 mL) and add sodium carbonate (5 mmol) with continuous stirring until all solutes are dissolved.[2]
-
Cool the solution to -5 °C.[2]
-
Add 4-nitrobenzenesulfonyl chloride (5 mmol) in four portions over a period of 1 hour.[2]
-
Stir the reaction mixture at room temperature for an additional 4 hours.[2]
-
Acidify the mixture to a pH of 2 using 20% HCl.[2]
-
Filter the resulting white product, wash it, and dry it in the open air.[2]
Data Presentation
The following table summarizes various reaction conditions for the N-sulfonylation of pyrrolidine and related compounds found in the literature.
| Sulfonylating Agent | Pyrrolidine Derivative | Base | Solvent | Temperature | Time | Yield | Reference |
| 2,5-Dibromobenzenesulfonyl chloride | Pyrrolidine | Triethylamine | Dichloromethane | 0 °C to RT | 4-6 h | Not specified | [1] |
| 4-Nitrobenzenesulfonyl chloride | 4-Hydroxyproline | Sodium Carbonate | Water | -5 °C to RT | 5 h | 71.34% | [2] |
| p-Toluenesulfonyl chloride | N-substituted pyrrolidines | Cs2CO3 | Acetonitrile | Room Temperature | Not specified | 14% (for C3-sulfonylation) | [3] |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the N-sulfonylation of pyrrolidine.
Caption: General experimental workflow for N-sulfonylation of pyrrolidine.
Chemical Reaction Scheme
The diagram below shows the chemical reaction for the N-sulfonylation of pyrrolidine.
Caption: N-sulfonylation of pyrrolidine reaction scheme.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-(trifluoromethyl)phenyl Substrates
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of biaryl and heteroaryl scaffolds, which are common motifs in many biologically active molecules and approved drugs.[1][2] The 3-bromo-5-(trifluoromethyl)phenyl moiety is a valuable building block in medicinal chemistry, as the trifluoromethyl group can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.
This document provides detailed application notes and protocols for conducting Suzuki coupling reactions with 3-bromo-5-(trifluoromethyl)phenyl substrates, offering a comparative overview of various catalytic systems and reaction conditions to aid in reaction optimization and the synthesis of diverse compound libraries.
General Reaction Scheme
The Suzuki coupling reaction of a 3-bromo-5-(trifluoromethyl)phenyl substrate with a generic boronic acid is depicted below:
Figure 1: General scheme for the Suzuki coupling of a 3-bromo-5-(trifluoromethyl)phenyl substrate.
Comparative Data for Suzuki Coupling Reaction Conditions
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity in Suzuki coupling reactions. The following table summarizes various conditions that have been successfully employed for the Suzuki coupling of aryl bromides, providing a valuable starting point for the optimization of reactions with 3-bromo-5-(trifluoromethyl)phenyl substrates.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (2.5) | JohnPhos (10) | Cs₂CO₃ (3.0) | THF / H₂O | 40 | 2.5 | High | [3] |
| Pd(OAc)₂ (10) | SPhos (20) | K₃PO₄ (4.0) | Toluene / THF / H₂O | 80 | 1 | High | [3] |
| Pd(PPh₃)₄ (5.5) | - | K₂CO₃ (2.0) | 1,4-Dioxane / H₂O | 100 | 24 | High | [3] |
| Pd(dppf)Cl₂ (10) | - | K₂CO₃ (2.0) | DME / H₂O | 80 | 2 | High | [4][5] |
| Pd(OAc)₂ (0.5) | - | Na₂CO₃ (2.0) | H₂O / Acetone | 35 | 0.5 | 97 | [6] |
| LaF₃·Pd nanocatalyst | - | K₂CO₃ | H₂O | 70 | - | up to 97 | [7] |
Experimental Protocols
Below are detailed protocols for Suzuki coupling reactions, which can be adapted for 3-bromo-5-(trifluoromethyl)phenyl substrates.
Protocol 1: General Procedure using Pd(dppf)Cl₂
This protocol is adapted from a procedure used for the Suzuki coupling of bromoindazoles with heteroaryl boronic acids.[4][5]
Materials:
-
3-bromo-5-(trifluoromethyl)phenyl substrate (1.0 mmol, 1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,2-Dimethoxyethane (DME), degassed
-
Water, degassed
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the 3-bromo-5-(trifluoromethyl)phenyl substrate (1.0 mmol), the boronic acid (1.2-1.5 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed DME (e.g., 10 mL) and degassed water (e.g., 2.5 mL) via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times. This protocol is based on a procedure for the synthesis of C3-arylated pyrazolopyrimidinones.[8]
Materials:
-
3-bromo-5-(trifluoromethyl)phenyl substrate (1.0 mmol, 1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.5 mmol, 1.5 equiv)
-
XPhos Pd G2 (0.03 mmol, 3 mol%)
-
XPhos (0.06 mmol, 6 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
In a microwave vial, combine the 3-bromo-5-(trifluoromethyl)phenyl substrate (1.0 mmol), the boronic acid (1.5 mmol), XPhos Pd G2 (0.03 mmol), XPhos (0.06 mmol), and K₃PO₄ (2.0 mmol).
-
Add 1,4-dioxane and water (e.g., in a 4:1 ratio, 5 mL total volume).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) for a specified time (e.g., 15-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][9]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
A typical workflow for performing and analyzing a Suzuki coupling reaction is outlined below.
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Application Notes and Protocols: 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds in modern drug discovery. This approach utilizes small, low-complexity molecules, or "fragments," that typically bind to protein targets with low affinity but high ligand efficiency. These initial fragment hits serve as starting points for optimization into more potent and selective drug candidates. The pyrrolidine scaffold is of particular interest in FBDD due to its three-dimensional character, metabolic stability, and its presence in numerous natural products and approved drugs.[1][2]
This document provides detailed application notes and protocols for the hypothetical use of 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine as a fragment in a drug discovery campaign. This fragment combines several desirable features: a 3D pyrrolidine core, a sulfonyl group as a potential hydrogen bond acceptor, and a substituted phenyl ring that provides vectors for chemical elaboration. The bromo and trifluoromethyl groups on the phenyl ring offer opportunities for structure-activity relationship (SAR) studies and can modulate physicochemical properties.
Physicochemical Properties of the Fragment
Effective fragments generally adhere to the "Rule of Three," which provides guidelines for their physicochemical properties to ensure they are good starting points for optimization. While specific data for this compound is not available in the public domain, we can predict its properties and present them in the context of a typical fragment library.
| Property | Value (Predicted/Typical) | "Rule of Three" Guideline |
| Molecular Weight (MW) | < 300 Da | ≤ 300 Da |
| LogP | < 3 | ≤ 3 |
| Hydrogen Bond Donors | 0 | ≤ 3 |
| Hydrogen Bond Acceptors | ≤ 3 | ≤ 3 |
| Rotatable Bonds | ≤ 3 | ≤ 3 |
Experimental Protocols
Fragment Screening using Surface Plasmon Resonance (SPR)
This protocol outlines a primary screening method to identify the binding of this compound to a target protein of interest.
Objective: To detect and quantify the binding affinity of the fragment to the immobilized target protein.
Materials:
-
SPR instrument (e.g., Biacore, Reichert)
-
Sensor chip (e.g., CM5)
-
Target protein
-
This compound (dissolved in 100% DMSO)
-
Running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO)
-
Immobilization reagents (e.g., EDC, NHS)
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface using a 1:1 mixture of EDC and NHS.
-
Inject the target protein solution over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Fragment Screening:
-
Prepare a dilution series of the fragment in running buffer. A typical concentration range for fragment screening is 10 µM to 1 mM.
-
Inject the fragment solutions over the immobilized protein surface and a reference flow cell.
-
Monitor the change in response units (RU) over time to generate sensorgrams.
-
Regenerate the sensor surface between injections if necessary, using a suitable regeneration solution.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the steady-state responses to a 1:1 binding model to determine the dissociation constant (KD).
-
Validation of Fragment Hits using Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the use of ligand-observed NMR techniques, such as Saturation Transfer Difference (STD) NMR, to validate fragment binding.
Objective: To confirm the binding of the fragment to the target protein in solution and to gain structural insights into the binding epitope.
Materials:
-
NMR spectrometer (≥ 600 MHz) with a cryoprobe
-
Target protein solution in a suitable deuterated buffer
-
Fragment stock solution in deuterated DMSO
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Prepare a sample containing the target protein (typically 10-50 µM) and the fragment (typically 100-500 µM) in the deuterated buffer.
-
Prepare a control sample containing only the fragment at the same concentration.
-
-
STD NMR Experiment:
-
Acquire a reference 1D proton NMR spectrum of the sample.
-
Acquire an STD NMR spectrum by selectively saturating the protein resonances.
-
Subtract the off-resonance spectrum from the on-resonance spectrum to obtain the STD spectrum.
-
-
Data Analysis:
-
Signals that appear in the STD spectrum correspond to the protons of the fragment that are in close proximity to the protein upon binding.
-
The relative intensities of the signals in the STD spectrum can provide information about which parts of the fragment are most critical for binding.
-
Biochemical Assay for Functional Activity
Following biophysical validation, a functional assay is necessary to determine if the fragment modulates the biological activity of the target. The specific assay will depend on the target class (e.g., enzyme, receptor). The following is a generic protocol for an enzyme inhibition assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the fragment against the target enzyme.
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
Detection reagents (e.g., chromogenic, fluorogenic, or luminescent)
-
Assay buffer
-
Microplate reader
-
This compound
Procedure:
-
Assay Setup:
-
Prepare a serial dilution of the fragment in the assay buffer.
-
Add the enzyme and the fragment dilutions to the wells of a microplate and incubate for a pre-determined time.
-
Initiate the enzymatic reaction by adding the substrate.
-
-
Data Acquisition:
-
Monitor the reaction progress by measuring the signal (e.g., absorbance, fluorescence) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each fragment concentration.
-
Plot the reaction rates as a function of the logarithm of the fragment concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Fragment Growth and Optimization
Once a fragment hit like this compound is identified and validated, the next step is to grow the fragment into a more potent lead compound. The bromo and trifluoromethyl-substituted phenyl ring provides clear vectors for chemical modification.
| Strategy | Rationale | Example Modification |
| Fragment Growing | Extend the fragment into an adjacent binding pocket to increase affinity and selectivity. | Replace the bromo group with a linker attached to another small chemical group. |
| Fragment Linking | Connect two different fragments that bind to adjacent sites on the protein. | Not applicable for a single fragment, but a strategy if other fragments are found. |
| Fragment Merging | Combine the structural features of two overlapping fragments into a single molecule. | Not applicable for a single fragment. |
Visualizations
Experimental Workflow
Caption: A typical workflow for a fragment-based drug discovery campaign.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of a hypothetical kinase signaling pathway by the fragment.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing this compound?
A1: The most common and direct method is the reaction of 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride with pyrrolidine. This is a nucleophilic substitution reaction where the nitrogen atom of pyrrolidine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Q2: What are the critical parameters to control for a successful synthesis?
A2: Key parameters to control include:
-
Stoichiometry: Precise control of the molar ratio of reactants is crucial to prevent side reactions.
-
Temperature: The reaction is often performed at low temperatures (e.g., 0 °C) to manage its exothermic nature and minimize side product formation.
-
Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are typically used to prevent hydrolysis of the sulfonyl chloride.
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential to scavenge the HCl generated during the reaction.
Q3: What are the potential side reactions in this synthesis?
A3: The primary side reactions include:
-
Di-sulfonylation: If an excess of the sulfonyl chloride is used, a second molecule can react with the initial product to form a bis(sulfonyl)pyrrolidinium salt.[1]
-
Hydrolysis of the sulfonyl chloride: The highly reactive 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride can react with any residual water in the solvent or on the glassware to form the corresponding sulfonic acid.[1]
-
Formation of pyrrolidinium hydrochloride: If the base is omitted or is not sufficiently strong, the generated HCl will protonate the starting pyrrolidine, forming its hydrochloride salt and rendering it unreactive.[1]
Q4: How does the trifluoromethyl group affect the reaction?
A4: The trifluoromethyl group is a strong electron-withdrawing group. This effect, combined with the bromo group, makes the sulfur atom of the sulfonyl chloride highly electrophilic. This increases the reactivity towards nucleophiles like pyrrolidine but also enhances its susceptibility to hydrolysis.
Q5: What are the recommended purification methods for the final product?
A5: Purification can typically be achieved through the following methods:
-
Aqueous work-up: To remove the hydrochloride salt of the base and other water-soluble impurities.
-
Column chromatography: Silica gel chromatography is a standard method for purifying sulfonamides. A gradient of ethyl acetate in hexanes is a common eluent system.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective purification technique.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Hydrolysis of sulfonyl chloride: Presence of water in the reaction. 2. Inactivated pyrrolidine: Formation of pyrrolidinium salt due to insufficient base. 3. Poor quality of starting materials: Degradation of sulfonyl chloride or pyrrolidine. | 1. Use anhydrous solvents and dry glassware thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Ensure at least one equivalent of a suitable base (e.g., triethylamine, DIPEA) is used. For less nucleophilic amines, a stronger base or a catalyst might be needed. 3. Check the purity of the starting materials by NMR or other analytical techniques. Use freshly opened or purified reagents. |
| Formation of a white precipitate during the reaction | Formation of triethylamine hydrochloride (or a similar salt from the base used). | This is expected and indicates that the reaction is proceeding. The salt will be removed during the aqueous work-up. |
| Presence of multiple spots on TLC, including a very polar spot at the baseline | 1. Unreacted pyrrolidine: Incomplete reaction. 2. Hydrolyzed sulfonyl chloride (sulfonic acid): Presence of water. | 1. Monitor the reaction by TLC until the starting amine is consumed. If the reaction stalls, consider a slight excess of the sulfonyl chloride or extending the reaction time. 2. This is a common byproduct. It can be removed by washing the organic layer with a saturated aqueous solution of sodium bicarbonate during the work-up. |
| Product is difficult to purify by column chromatography (streaking or co-elution) | 1. Product is too polar: Interacts strongly with silica gel. 2. Presence of closely related impurities: Similar polarity to the desired product. | 1. Consider using a different solvent system with a more polar component (e.g., adding a small amount of methanol to the eluent). Alternatively, try a different stationary phase like alumina. 2. Optimize the reaction conditions to minimize side product formation. If recrystallization is an option, it may be more effective than chromatography for removing closely related impurities. |
| Oily or waxy product that does not solidify | The product may be an oil at room temperature, or it may contain residual solvent or impurities that are preventing crystallization. | 1. Ensure all solvent has been removed under high vacuum. 2. Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal if available. 3. If the product is indeed an oil, purification by column chromatography is the best approach. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and the purity of your reagents.
Materials:
-
3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
-
Pyrrolidine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Amine and Base: In a separate flask, prepare a solution of pyrrolidine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Reaction: Slowly add the pyrrolidine/triethylamine solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Work-up:
-
Quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
-
Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
References
Technical Support Center: Sulfonamide Synthesis
This guide provides troubleshooting for common side reactions and issues encountered during the synthesis of sulfonamides, a critical functional group in many pharmaceutical compounds.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing sulfonamides?
The most prevalent method involves the reaction of a sulfonyl chloride with a primary or secondary amine.[4] This reaction is typically performed in the presence of a base, like pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct.[4]
Q2: What are the primary side reactions to be aware of during sulfonamide synthesis?
The main side reactions include:
-
Di-sulfonylation: Primary amines have two N-H bonds, and both can react with the sulfonyl chloride, leading to a di-sulfonylated byproduct.[4]
-
Hydrolysis of the sulfonyl chloride: Sulfonyl chlorides are sensitive to moisture and can react with water to form the corresponding sulfonic acid, which is unreactive towards the amine.[4][5]
-
N-alkylation: The resulting sulfonamide can sometimes undergo further alkylation, especially if alkylating agents are present.[6]
-
O-alkylation: The sulfonamide anion is an ambident nucleophile, meaning alkylation can occur on the oxygen atom instead of the nitrogen, leading to a sulfonate ester byproduct.[6]
-
Elimination Reactions: When using secondary or tertiary alkyl halides as reagents, elimination (E2) can compete with the desired substitution (SN2) reaction, forming an alkene.[6]
Q3: What factors can lead to low yields in my sulfonamide synthesis?
Several factors can negatively impact your yield:
-
Purity of Starting Materials: Impurities in the sulfonyl chloride or amine can lead to unwanted side reactions. Sulfonyl chlorides are particularly sensitive to moisture.[5]
-
Reaction Temperature: Inadequate temperature control can cause the decomposition of reactants and promote the formation of side products.[5]
-
Choice of Base and Solvent: The base must be strong enough to deprotonate the amine but not so strong that it causes other side reactions. The solvent needs to be inert and capable of dissolving the reactants.[5]
-
Stoichiometry: Incorrect ratios of reactants can lead to incomplete reactions or an increase in side products.[5]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiment and offers potential solutions.
| Issue | Possible Cause(s) | Suggested Solutions |
| Low to no formation of the desired product | 1. Degraded or Impure Starting Materials: Sulfonyl chlorides are moisture-sensitive.[5] 2. Incorrect Reaction Conditions: The temperature may be too low, or the solvent may not be anhydrous.[5] 3. Poor Nucleophilicity of the Amine: Amines with electron-withdrawing groups can be less reactive.[5] | 1. Verify the purity of your starting materials using NMR or LC-MS. Use freshly opened or properly stored reagents.[5] 2. Ensure the reaction is at the optimal temperature and that anhydrous solvents are used, especially with moisture-sensitive reagents.[5] 3. For less reactive amines, consider using more forcing conditions such as higher temperatures or a stronger base.[5] |
| Presence of a significant polar byproduct (Sulfonic Acid) | 1. Hydrolysis of Sulfonyl Chloride: The sulfonyl chloride has reacted with trace amounts of water.[4][5] | 1. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] |
| Presence of a less polar byproduct (Di-sulfonylation) | 1. Excess Sulfonyl Chloride: Using too much sulfonyl chloride can favor the formation of the di-sulfonylated product.[4] 2. High Reaction Temperature: Higher temperatures can sometimes promote the second sulfonylation.[4] 3. Prolonged Reaction Time: Allowing the reaction to proceed for too long after the initial product has formed can lead to di-sulfonylation.[4] | 1. Use a 1:1 ratio or a slight excess of the amine to the sulfonyl chloride.[4] 2. Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature).[4] 3. Monitor the reaction progress closely using TLC or HPLC and stop the reaction once the starting amine has been consumed.[4] |
| Presence of N- or O-alkylation byproducts | 1. N,N-dialkylation: The mono-alkylated sulfonamide is deprotonated again and reacts with a second molecule of the alkylating agent.[6] 2. O-alkylation: Alkylation occurs on an oxygen atom of the sulfonamide instead of the nitrogen.[6] | 1. To prevent dialkylation, use a bulkier alkylating agent or substrate to create steric hindrance. Carefully control the stoichiometry, using a minimal excess of the alkylating agent (1.05-1.1 equivalents), and consider adding it slowly. A weaker base or lower temperature can also improve selectivity.[6] 2. To favor N-alkylation, use polar aprotic solvents like DMF or DMSO, which leave the nitrogen more reactive.[6] |
| Formation of an alkene byproduct | 1. Elimination (E2) Reaction: The sulfonamide anion acts as a base, causing elimination in secondary or tertiary alkyl halides.[6] | 1. Use just enough of the external base to deprotonate the sulfonamide, avoiding a large excess.[6] |
| Difficulty in product isolation and purification | 1. Incomplete Reaction: Unreacted starting materials are contaminating the product.[7] 2. Inefficient Purification Method: The chosen method (e.g., recrystallization, chromatography) is not optimal for separating the product from impurities.[7] | 1. Monitor the reaction to ensure it goes to completion. Consider extending the reaction time or increasing the temperature if it has stalled.[7] 2. Optimize the recrystallization solvent system. If that is ineffective, consider column chromatography. Washing the crude product with a suitable solvent can also remove some impurities.[7] |
Experimental Protocols
General Protocol for the Synthesis of N-Substituted Sulfonamides
This protocol describes a general method for the reaction of a sulfonyl chloride with a primary or secondary amine.
Materials:
-
Primary or secondary amine (1.0 equivalent)
-
Sulfonyl chloride (1.0-1.05 equivalents)[4]
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF))[8][9]
-
Base (e.g., Pyridine or Triethylamine, 1.1-1.5 equivalents)[4]
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard workup and purification equipment
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent.[4]
-
Add a suitable base (e.g., pyridine or triethylamine, 1.1-1.5 equivalents).[4]
-
Cool the mixture to 0 °C in an ice bath.[4]
-
Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.0-1.05 equivalents) in a minimal amount of the anhydrous solvent.[4]
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.[4]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours.[4] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed.[4]
-
Workup and Purification:
-
Once the reaction is complete, proceed with an appropriate workup. This may include washing the organic layer with 1M HCl (if a basic catalyst like pyridine was used), followed by a saturated aqueous sodium bicarbonate solution, and finally with brine.[9]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[9]
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[9]
-
Visualizations
Caption: Key pathways in sulfonamide synthesis.
Caption: Troubleshooting workflow for sulfonamide synthesis.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cbijournal.com [cbijournal.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound sample?
A1: Based on the common synthetic route, which involves the reaction of 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride with pyrrolidine, the most probable impurities include:
-
Unreacted starting materials: 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride and pyrrolidine.
-
Hydrolysis product: 3-bromo-5-(trifluoromethyl)benzenesulfonic acid, formed from the reaction of the sulfonyl chloride with water.
-
Salts: Triethylammonium chloride or other amine salts if a base is used as an acid scavenger during the synthesis.
-
Solvent residues: Residual solvents from the reaction and work-up steps.
Q2: Which purification method is most suitable for this compound?
A2: The choice of purification method depends on the scale of your synthesis and the nature of the impurities.
-
Column Chromatography: This is the most versatile and commonly used method for purifying sulfonamides, offering good separation of a wide range of impurities.
-
Recrystallization: If your crude product is a solid and has a relatively high purity (>90%), recrystallization can be an efficient method for removing minor impurities.
-
Liquid-Liquid Extraction: This is often used during the initial work-up to remove water-soluble impurities like amine salts and the sulfonic acid byproduct.
Q3: How can I assess the purity of my final product?
A3: A combination of chromatographic and spectroscopic techniques is recommended for accurate purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity and can resolve and quantify impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any residual starting materials or byproducts.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), it is a powerful tool for determining the molecular weight of the product and any impurities.[1]
Troubleshooting Guides
Column Chromatography
Q: My compound is not moving from the origin on the silica gel column. What should I do?
A: This indicates that your compound is highly polar and is strongly adsorbed to the silica gel.
-
Possible Cause: The mobile phase is not polar enough.
-
Suggested Solution:
-
Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
-
If increasing the polarity of the current solvent system is not effective, switch to a more polar system, such as dichloromethane/methanol. You can start with a small percentage of methanol (e.g., 1-5%) and increase it as needed.[2]
-
For very polar compounds, adding a small amount of a basic modifier like triethylamine or ammonium hydroxide (e.g., 0.5-2%) to the mobile phase can help to reduce tailing and improve elution by neutralizing the acidic silanol groups on the silica gel.[2]
-
Q: My compound is coming off the column with impurities, even though they have different Rf values on TLC.
A: This could be due to several factors related to your column setup and sample loading.
-
Possible Cause 1: The column was overloaded with the crude sample.
-
Suggested Solution 1: Reduce the amount of sample loaded onto the column. A general guideline is to use a silica gel to crude sample weight ratio of 50:1 to 100:1 for difficult separations.
-
Possible Cause 2: The initial band of the sample was too broad.
-
Suggested Solution 2: Dissolve your sample in the minimum amount of solvent for loading. If the sample has poor solubility in the eluent, consider "dry loading". To do this, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder, which can then be carefully added to the top of the column.
Q: The purified fractions show a new spot on TLC that was not in the crude mixture.
A: This suggests that your compound may be degrading on the silica gel.
-
Possible Cause: The compound is unstable on the acidic silica gel.
-
Suggested Solution:
-
Deactivate the silica gel by adding 1-2% triethylamine to the eluent.
-
Consider using a different stationary phase, such as alumina (neutral or basic), which may be less harsh on your compound.
-
If the compound is very sensitive, minimizing the time it spends on the column by using a faster flow rate or a shorter column can be beneficial.
-
Recrystallization
Q: I am unable to find a suitable solvent for recrystallization.
A: Finding the right solvent or solvent system is crucial for successful recrystallization.
-
Problem: The compound is either too soluble in all tested solvents, even at room temperature, or insoluble in all of them, even when heated.
-
Suggested Solution:
-
For highly soluble compounds: Try using a solvent system. Dissolve the compound in a small amount of a solvent in which it is very soluble, and then slowly add a less polar "anti-solvent" in which it is poorly soluble until you observe turbidity. Then, heat the mixture until it becomes clear and allow it to cool slowly.
-
For poorly soluble compounds: Screen a wider range of solvents, including more polar options like ethanol, methanol, or isopropanol. Ensure you are heating the mixture to the boiling point of the solvent to achieve dissolution.
-
A good recrystallization solvent should dissolve the compound when hot but not when cold, while the impurities should remain soluble at all temperatures.
-
Q: Oiling out occurs instead of crystallization.
A: "Oiling out" happens when the compound separates from the solution as a liquid rather than a solid.
-
Possible Cause 1: The solution is supersaturated, and the compound is coming out of solution too quickly.
-
Suggested Solution 1: Reheat the solution to dissolve the oil, and then allow it to cool more slowly. You can also add a little more solvent before reheating.
-
Possible Cause 2: The boiling point of the solvent is higher than the melting point of your compound.
-
Suggested Solution 2: Choose a solvent with a lower boiling point.
Data Presentation
Table 1: Comparison of Purification Methods
| Method | Purity Achieved | Typical Yield | Scalability | Notes |
| Column Chromatography | >98% | 60-90% | Low to Moderate | Highly versatile for a wide range of impurities. |
| Recrystallization | >99% | 70-95% | Moderate to High | Best for crude material that is already >90% pure. |
| Liquid-Liquid Extraction | Low to Moderate | >95% | High | Primarily for initial work-up to remove highly polar or ionic impurities. |
Table 2: Typical Analytical Conditions
| Technique | Conditions |
| HPLC | Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) Mobile Phase: Gradient of acetonitrile and water Flow Rate: 1.0 mL/min Detection: UV at 254 nm |
| Column Chromatography | Stationary Phase: Silica gel (230-400 mesh) Mobile Phase: Hexane/Ethyl Acetate gradient (e.g., starting from 9:1 to 7:3) |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
TLC Analysis: Determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed. Alternatively, use the dry loading method described in the troubleshooting section.
-
Elution: Begin eluting with the solvent system determined by TLC. Gradually increase the polarity of the mobile phase if necessary to elute the compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Protocol 2: HPLC Purity Analysis
-
Sample Preparation: Prepare a stock solution of your purified compound in acetonitrile or methanol at a concentration of approximately 1 mg/mL.
-
Instrumentation Setup:
-
Install a C18 reverse-phase column.
-
Set up a gradient elution method, for example: 0-20 min, 50-90% acetonitrile in water; 20-25 min, 90% acetonitrile; 25-30 min, return to 50% acetonitrile.
-
Set the flow rate to 1.0 mL/min and the UV detector to 254 nm.
-
-
Injection: Inject a small volume (e.g., 10 µL) of the sample solution.
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity is calculated as the area of the main product peak divided by the total area of all peaks, multiplied by 100.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Decision tree for troubleshooting common column chromatography issues.
References
Technical Support Center: Purification of Organic Compounds from Bromine Impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering bromine impurities in their organic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing elemental bromine (Br₂) impurities?
A1: The selection of a suitable method depends on the properties of your organic compound and the nature of the impurity. The most common methods include:
-
Chemical Quenching: Using a reducing agent to convert elemental bromine into non-volatile bromide salts, which are then removed by an aqueous wash.
-
Distillation: Separating the desired compound from bromine based on differences in boiling points.
-
Chromatography: Purifying the compound using column chromatography.
Q2: How do I choose the best method for my specific compound?
A2: Consider the following factors:
-
Stability of your compound: Is it stable to aqueous conditions, heat, or chromatography adsorbents?
-
Boiling point difference: Is the boiling point of your compound significantly different from that of bromine (58.8 °C)?
-
Scale of the reaction: Some methods are more suitable for large-scale purification than others.
Below is a decision-making workflow to help you select an appropriate method.
Q3: What are some common quenching agents for removing elemental bromine?
A3: Several reducing agents can be used to quench excess bromine. The choice depends on the reaction conditions and the stability of the desired product.
| Quenching Agent | Chemical Formula | Typical Concentration | Stoichiometry (Quencher:Br₂) | Notes |
| Sodium Thiosulfate | Na₂S₂O₃ | 10% aqueous solution | 2:1 | Can form sulfur in acidic conditions. |
| Sodium Bisulfite | NaHSO₃ | Saturated aqueous solution | 1:1 | A good alternative to thiosulfate in acidic media. |
| Sodium Metabisulfite | Na₂S₂O₅ | 1.32 M aqueous solution | 1:2 | Often used interchangeably with sodium bisulfite. |
| Sodium Sulfite | Na₂SO₃ | 200 g/L aqueous solution | 1:1 | Effective and avoids sulfur precipitation. |
| Sodium Hydroxide | NaOH | Dilute aqueous solution | 2:1 | Forms sodium bromide and sodium hypobromite. |
| Cyclohexene | C₆H₁₀ | Neat or in a solvent | 1:1 | The product is a dibrominated alkane that remains in the organic layer. |
Q4: How can I remove organically bound bromine (e.g., from a bromoalkane)?
A4: Removing a bromine atom that is covalently bonded to a carbon requires a chemical reaction. Common methods include:
-
Elimination Reaction: Treatment with a strong base, such as potassium hydroxide in ethanol, can eliminate HBr to form an alkene.
-
Catalytic Hydrogenation: Using a catalyst (e.g., palladium on carbon) and a hydrogen source to replace the bromine atom with a hydrogen atom.
-
Grignard Reaction followed by Hydrolysis: Converting the organobromide to a Grignard reagent and then quenching with water to replace the bromine with hydrogen.
Troubleshooting Guides
Method 1: Chemical Quenching with Sodium Thiosulfate
Issue 1: The reddish-brown color of bromine persists after washing with sodium thiosulfate solution.
-
Possible Cause: Insufficient amount of sodium thiosulfate.
-
Solution: Add more 10% sodium thiosulfate solution and shake vigorously. The reaction between bromine and thiosulfate is typically fast, but efficient mixing is crucial for the reaction to complete.
-
Possible Cause: The sodium thiosulfate solution has degraded.
-
Solution: Prepare a fresh solution of sodium thiosulfate.
Issue 2: An emulsion forms during the aqueous wash, making separation of the organic and aqueous layers difficult.
-
Possible Cause: Vigorous shaking of the separatory funnel.
-
Solution: Gently invert the separatory funnel multiple times instead of vigorous shaking. Adding a small amount of brine (saturated NaCl solution) can also help to break up emulsions.
Issue 3: A fine white or yellow precipitate (sulfur) forms during the quench.
-
Possible Cause: The reaction was performed under acidic conditions.
-
Solution: If possible, neutralize the reaction mixture with a mild base like sodium bicarbonate before the thiosulfate wash. If the precipitate has already formed, it can often be removed by filtration through a pad of celite.
Method 2: Fractional Distillation
Issue 1: Poor separation of the desired compound and bromine.
-
Possible Cause: The boiling points are too close (less than 70 °C difference).
-
Solution: Use a fractionating column with a higher number of theoretical plates (e.g., a longer Vigreux column or a packed column). Ensure a slow and steady distillation rate to allow for proper equilibration on the column.
-
Possible Cause: The distillation apparatus is not properly insulated.
-
Solution: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.
Issue 2: The compound decomposes during distillation.
-
Possible Cause: The compound is not stable at its boiling point at atmospheric pressure.
-
Solution: Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the compound.
Method 3: Catalytic Hydrogenation for Debromination
Issue 1: The debromination reaction is slow or does not go to completion.
-
Possible Cause: The catalyst is inactive.
-
Solution: Use a fresh batch of catalyst. Ensure the catalyst has been handled and stored properly to avoid deactivation. For some reactions, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) may be required.
-
Possible Cause: The reaction is being run at insufficient hydrogen pressure.
-
Solution: Increase the hydrogen pressure. While balloon pressure is sufficient for some reactions, others may require a high-pressure reactor (e.g., a Parr shaker).
-
Possible Cause: The solvent is not optimal.
-
Solution: While methanol and ethanol are common solvents, others like ethyl acetate, THF, or acetic acid can be used. For debenzylation reactions, acetic acid can be a good choice.
Issue 2: The catalyst appears to be "poisoned."
-
Possible Cause: Impurities in the starting material (e.g., sulfur-containing compounds) are deactivating the catalyst.
-
Solution: Purify the starting material before hydrogenation. Alternatively, a larger amount of catalyst may be needed to overcome the poisoning.
Experimental Protocols
Protocol 1: Removal of Elemental Bromine using Sodium Thiosulfate Wash
This protocol describes the general procedure for quenching and removing excess elemental bromine from a reaction mixture.
Procedure:
-
Cool the reaction mixture: Ensure the reaction mixture is at room temperature before quenching.
-
Transfer to a separatory funnel: Transfer the reaction mixture to a separatory funnel of an appropriate size.
-
Add sodium thiosulfate solution: Add a 10% aqueous solution of sodium thiosulfate. The amount added should be sufficient to completely react with the excess bromine.
-
Shake and observe: Stopper the separatory funnel and shake gently, venting frequently to release any pressure. Continue shaking until the reddish-brown color of bromine in the organic layer disappears.
-
Separate the layers: Allow the layers to fully separate and then drain the lower aqueous layer.
-
Wash the organic layer: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.
-
Dry and concentrate: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Elimination of HBr from a Bromoalkane using Alcoholic KOH
This protocol outlines the general procedure for an E2 elimination reaction to convert a bromoalkane to an alkene.
Materials:
-
Bromoalkane
-
Potassium hydroxide (KOH)
-
Ethanol
-
Reflux apparatus
-
Separatory funnel
-
Drying agent (e.g., anhydrous calcium chloride)
-
Distillation apparatus
Procedure:
-
Prepare the base solution: Dissolve potassium hydroxide in ethanol. This is typically done by refluxing the mixture.
-
Set up the reaction: In a round-bottom flask equipped with a reflux condenser, add the bromoalkane.
-
Add the base: Slowly add the ethanolic KOH solution to the bromoalkane.
-
Reflux the mixture: Heat the reaction mixture to reflux for a specified period. The classic conditions to maximize the yield of the alkene are refluxing the halogenoalkane with ethanolic potassium hydroxide.
-
Work-up: After cooling, the reaction mixture is typically diluted with water and the product is extracted with an organic solvent.
-
Purification: The organic layer is washed, dried, and the product is purified by distillation.
Safety Precautions
-
Bromine Handling: Elemental bromine is highly toxic, corrosive, and volatile. Always handle bromine in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., nitrile). Have a neutralizing agent, such as a saturated solution of sodium thiosulfate or sodium carbonate, readily available in case of a spill.
-
Quenching Agents: While quenching agents are used to neutralize hazardous bromine, they can also be corrosive or irritants. Always consult the Safety Data Sheet (SDS) for each reagent before use.
-
Hydrogenation: Hydrogen gas is highly flammable. Perform catalytic hydrogenation in a well-ventilated area, away from ignition sources. Ensure all equipment is properly grounded. When filtering the catalyst, do not allow it to dry completely on the filter paper, as some catalysts (like palladium on carbon) can be pyrophoric and ignite in the air.
Troubleshooting low yield in sulfonylpyrrolidine synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of sulfonylpyrrolidines. Our aim is to equip researchers with the knowledge to diagnose and resolve issues leading to low product yields and impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in sulfonylpyrrolidine synthesis?
Low yields in the synthesis of sulfonylpyrrolidines can often be attributed to several key factors. These include the purity of the starting materials, suboptimal reaction conditions, the occurrence of side reactions, and inefficient purification methods. Specifically, moisture in the reaction setup can lead to the hydrolysis of the sulfonyl chloride reactant, a common issue that significantly lowers the yield.[1] Additionally, improper stoichiometry, reaction temperature, and reaction time can all contribute to incomplete conversion or the formation of unwanted byproducts.[1]
Q2: What are the primary side reactions to be aware of during the N-sulfonylation of pyrrolidine?
There are three main side reactions that can decrease the yield and purity of the desired sulfonylpyrrolidine product:
-
Di-sulfonylation: This occurs when a second sulfonyl group reacts with the already formed sulfonylpyrrolidine, leading to a bis(sulfonyl)pyrrolidinium salt. This is particularly prevalent when an excess of the sulfonylating agent is used.[1]
-
Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with any residual water in the solvent or on the glassware to form the corresponding sulfonic acid.[1] This inactive byproduct reduces the amount of sulfonyl chloride available to react with the pyrrolidine.
-
Pyrrolidinium Hydrochloride Salt Formation: In the absence of a suitable base to neutralize the hydrochloric acid (HCl) generated during the reaction, the HCl will protonate the starting pyrrolidine. This forms the unreactive pyrrolidinium hydrochloride salt, effectively taking the pyrrolidine out of the reaction.[1]
Q3: How can I prevent the formation of the di-sulfonylation byproduct?
The most effective way to prevent di-sulfonylation is to maintain strict control over the stoichiometry of the reactants. Using a slight excess of the pyrrolidine relative to the sulfonyl chloride can help ensure that the sulfonyl chloride is consumed before it can react a second time. A dropwise addition of the sulfonyl chloride to the reaction mixture can also help to avoid localized high concentrations of the reagent, further minimizing the risk of di-sulfonylation.
Q4: What is the role of a base in this reaction, and which one should I choose?
A base is crucial for neutralizing the hydrochloric acid that is produced during the reaction between the pyrrolidine and the sulfonyl chloride. Without a base, the pyrrolidine will be protonated, rendering it non-nucleophilic and halting the reaction.[1] Common bases for this reaction include tertiary amines such as triethylamine (TEA) or diisopropylethylamine (DIPEA). These bases are effective at scavenging the HCl without competing with the pyrrolidine as a nucleophile. Inorganic bases like potassium carbonate can also be used, particularly in biphasic reaction conditions.
Troubleshooting Guides
Problem: Low to No Product Formation
If you are observing very low or no formation of your desired sulfonylpyrrolidine, work through the following troubleshooting steps.
Illustrative Impact of Reaction Conditions on Yield:
The following tables provide illustrative data on how variations in key reaction parameters can affect the product yield. Note: These are generalized examples and the optimal conditions for your specific substrate may vary.
Table 1: Effect of Stoichiometry on Product Yield
| Pyrrolidine (Equivalents) | Sulfonyl Chloride (Equivalents) | Base (Equivalents) | Illustrative Yield (%) | Observations |
| 1.0 | 1.2 | 1.2 | 40-50% | Potential for di-sulfonylation. |
| 1.1 | 1.0 | 1.2 | 85-95% | Optimal stoichiometry for many systems. |
| 1.0 | 1.0 | 1.2 | 75-85% | Risk of incomplete conversion of pyrrolidine. |
| 1.1 | 1.0 | 1.0 | 60-70% | Insufficient base can lead to salt formation. |
Table 2: Effect of Reaction Temperature on Product Yield
| Temperature (°C) | Illustrative Yield (%) | Observations |
| 0 | 70-80% | Slower reaction rate, may require longer reaction times. |
| 25 (Room Temp) | 85-95% | Generally optimal for many sulfonylations. |
| 50 | 60-70% | Increased potential for side reactions and degradation. |
Table 3: Effect of Reaction Time on Product Yield
| Reaction Time (hours) | Illustrative Yield (%) | Observations |
| 1 | 50-60% | Incomplete reaction. |
| 4-6 | 85-95% | Typically sufficient for reaction completion.[2] |
| 12 | 80-90% | Prolonged time may lead to slight degradation. |
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low to no product yield.
Problem: Presence of Significant Impurities
If your reaction is producing the desired product but it is contaminated with significant impurities, consult the following guidance.
Reaction Pathway and Common Side Reactions:
Caption: The main reaction pathway and common side reactions.
Mitigation Strategies for Common Impurities:
-
Di-sulfonylation Product:
-
Solution: Carefully control the stoichiometry. Use a slight excess of pyrrolidine (e.g., 1.1 equivalents). Add the sulfonyl chloride dropwise to the reaction mixture to avoid localized high concentrations.
-
-
Sulfonic Acid:
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
-
Pyrrolidinium Hydrochloride Salt:
-
Solution: Use an appropriate base, such as triethylamine or diisopropylethylamine, in at least a stoichiometric amount (relative to the sulfonyl chloride) to neutralize the HCl as it is formed.
-
Experimental Protocols
General Protocol for the Synthesis of 1-(Phenylsulfonyl)pyrrolidine
This protocol is a general guideline and may require optimization for different sulfonyl chlorides and reaction scales.
Materials:
-
Pyrrolidine
-
Benzenesulfonyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Experimental Workflow Diagram:
References
Technical Support Center: Stability of Trifluoromethylphenyl Compounds
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of trifluoromethylphenyl compounds, particularly under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is the trifluoromethyl (-CF3) group on a phenyl ring?
A1: The trifluoromethyl (-CF3) group is generally considered to be highly stable due to the exceptional strength of the carbon-fluorine bond. This stability is a key reason for its frequent use in medicinal chemistry, as it imparts high metabolic and chemical resilience to molecules.[1][2] The -CF3 group's strong electron-withdrawing nature and lipophilicity can also improve a compound's binding affinity, membrane permeability, and bioavailability.[1][2]
Q2: Can the trifluoromethylphenyl group degrade under acidic conditions?
A2: While robust, the trifluoromethyl group can undergo hydrolysis to a carboxylic acid (-COOH) under certain harsh conditions, such as with fuming sulfuric acid and boric acid.[3][4][5][6] However, in typical experimental and physiological acidic conditions, degradation of the trifluoromethylphenyl moiety itself is less common. Instability is more frequently observed at other, more chemically fragile (labile) functional groups within the molecule, such as esters or amides.[1]
Q3: What are the typical degradation pathways for trifluoromethylphenyl compounds?
A3: The most common degradation pathways involve parts of the molecule other than the -CF3 group.[1] These pathways include:
-
Hydrolysis: Acid- or base-catalyzed cleavage of labile functional groups like esters and amides is a primary degradation route.[1][7]
-
Oxidation: The aromatic ring or other susceptible parts of the molecule can undergo oxidation.[1][7]
-
Photodegradation: Exposure to UV light can induce degradation. For example, 4-(trifluoromethyl)phenol has been shown to degrade into trifluoroacetic acid upon photolysis.[1]
Q4: My trifluoromethylphenyl compound is poorly soluble in aqueous acid for my stability study. What can I do?
A4: Poor aqueous solubility is a frequent challenge. You can use water-miscible co-solvents such as acetonitrile, methanol, or DMSO to dissolve your compound for hydrolytic degradation studies.[1] It is important to be aware that the co-solvent itself might influence the degradation pathway.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Observed Problem | Potential Cause | Recommended Solution |
| Appearance of new peaks in HPLC after incubation in acidic mobile phase or solution. | 1. Degradation of Labile Groups: The molecule may have other functional groups (e.g., esters, amides) that are hydrolyzing.[1] | 1a. Characterize Degradants: Use LC-MS to identify the mass of the new peaks and deduce the structure of the degradation products.[8] 1b. Adjust pH: If possible, increase the pH of the mobile phase to a level where the compound is stable, without compromising chromatography.[9] |
| 2. On-Column Degradation: The combination of an acidic mobile phase and the stationary phase chemistry may be catalyzing degradation. | 2a. Change Column: Test a different stationary phase (e.g., a different brand of C18, or a phenyl-hexyl column). 2b. Reduce Residence Time: Use a shorter column or a faster flow rate to minimize the time the analyte spends on the column. | |
| 3. Impure/Old Mobile Phase Additives: Impurities in reagents like trifluoroacetic acid (TFA) can cause artifact peaks.[10] | 3a. Use High-Purity Reagents: Always use fresh, HPLC-grade reagents for mobile phase preparation.[10] 3b. Prepare Mobile Phase Freshly: Do not store acidic mobile phases for extended periods. | |
| Loss of parent compound peak area with no corresponding new peaks. | 1. Adsorption to Vials/Tubing: The compound may be adsorbing to glass or plastic surfaces, especially if it is "sticky" or lipophilic. | 1a. Use Different Vials: Switch to polypropylene or silanized glass vials. 1b. Check System Suitability: Ensure the HPLC system is functioning correctly with a known stable standard. |
| 2. Precipitation: The compound may be precipitating out of the acidic solution over time. | 2a. Check Solubility: Visually inspect the sample for any precipitate. 2b. Increase Co-solvent: If solubility is an issue, consider slightly increasing the organic co-solvent percentage in your sample diluent. | |
| Change in peak shape (e.g., tailing, fronting) in acidic conditions. | 1. Analyte-Silanol Interactions: Protonated basic analytes can interact with residual silanol groups on the silica-based stationary phase, causing peak tailing. | 1a. Lower Mobile Phase pH: Reducing the mobile phase pH further can sometimes suppress silanol interactions.[11] 1b. Use an End-Capped Column: Employ a high-quality, end-capped column designed to minimize silanol activity. |
| 2. Column Overload: Injecting too much sample can lead to distorted peak shapes. | 2a. Reduce Injection Volume/Concentration: Dilute the sample and reinject to see if peak shape improves. |
Experimental Protocols
Protocol: Forced Degradation Study under Acidic Conditions
This protocol outlines a general procedure for assessing the stability of a trifluoromethylphenyl compound in an acidic solution.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to create a concentrated stock solution (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Pipette an aliquot of the stock solution into separate vials.
-
Add an equal volume of an acidic solution (e.g., 0.1 M HCl, 1 M HCl) and a control solution (e.g., water). The final concentration of the organic co-solvent should be minimized to avoid impeding hydrolysis.
-
Incubate the vials at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours). Protect from light to prevent photolysis.[1]
-
-
Sample Quenching and Preparation:
-
After incubation, cool the samples to room temperature.
-
Neutralize the acidic samples by adding an equimolar amount of a base (e.g., NaOH) to stop the degradation reaction.
-
Dilute the samples with the mobile phase to a suitable concentration for analysis (e.g., 10 µg/mL).
-
-
Analysis:
-
Analyze the stressed samples, a non-stressed control (time zero), and a blank (acid solution + quenching base) by a stability-indicating HPLC method (typically with UV and/or MS detection).
-
Monitor for the appearance of new peaks (degradants) and the decrease in the area of the parent compound peak.
-
-
Data Evaluation:
Visualizations
Troubleshooting Workflow for Compound Instability
Caption: Troubleshooting logic for addressing compound instability.
Potential Acid-Catalyzed Degradation Pathways
Caption: Common vs. uncommon acid degradation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. rjptonline.org [rjptonline.org]
- 8. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Mourne Training Services: HPLC Troubleshooting Tip: Preventing Mobile Phase Problems When Using TFA [blog.mournetrainingservices.co.uk]
- 11. agilent.com [agilent.com]
- 12. Defluorination degradation of trifluoromethyl groups identified by tandem mass spectrometry coupled with stable isotope incorporation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling with Electron-Deficient Aryl Bromides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki coupling reactions involving electron-deficient aryl bromides.
Troubleshooting Guide
Issue 1: Low or No Yield of Desired Product
Question: My Suzuki coupling reaction with an electron-deficient aryl bromide (e.g., a nitro-substituted aryl bromide) is resulting in a low yield or failing completely. What are the likely causes and how can I improve the outcome?
Answer:
Low or no yield in the Suzuki coupling of electron-deficient aryl bromides can be attributed to several factors, even though the electron-withdrawing groups on the aryl bromide are expected to facilitate the oxidative addition step, which is often rate-limiting.[1][2] Common culprits include suboptimal catalyst systems, inappropriate reaction conditions, and competing side reactions. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting low-yield Suzuki coupling reactions.
Detailed Troubleshooting Steps:
-
Evaluate the Catalyst System:
-
Palladium Source: While Pd(PPh₃)₄ is a common catalyst, it may not be sufficiently active for challenging couplings. Consider switching to more robust Pd(0) sources like Pd₂(dba)₃ or Pd(II) precatalysts such as Pd(OAc)₂ or PdCl₂(dppf), which form the active Pd(0) species in situ.[3]
-
Ligand Selection: The choice of phosphine ligand is critical. For electron-deficient aryl bromides, bulky and electron-rich monophosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos), can significantly improve reaction rates and yields.[3]
-
-
Optimize Reaction Conditions:
-
Base: The base plays a crucial role in the transmetalation step. Weaker bases like K₂CO₃ might be insufficient. Stronger inorganic bases such as K₃PO₄ or Cs₂CO₃ are often more effective.[3] The choice of base can also be solvent-dependent.
-
Solvent: A range of solvents can be employed, and the optimal choice often depends on the specific substrates and base used. Common solvent systems include mixtures of an organic solvent with water, such as dioxane/water or toluene/water.[3] The presence of water can be beneficial, but anhydrous conditions should also be considered, especially if side reactions like protodeboronation are suspected.
-
Temperature: While electron-deficient aryl bromides are generally more reactive, some systems may still require elevated temperatures (e.g., 80-110 °C) to achieve a reasonable reaction rate.[4]
-
-
Investigate Side Reactions:
-
If starting materials are consumed but the desired product is not formed in high yield, investigate the presence of byproducts resulting from common side reactions such as protodeboronation and hydrodehalogenation.
-
Issue 2: Presence of Significant Side Products
Question: My reaction is consuming the starting materials, but I am observing significant amounts of side products, specifically the protonated arene from my boronic acid (protodeboronation) and/or the de-brominated starting material (hydrodehalogenation). How can I minimize these side reactions?
Answer:
Protodeboronation and hydrodehalogenation are common and often competing side reactions in Suzuki couplings. Understanding their mechanisms can help in devising strategies to minimize their occurrence.
Protodeboronation: This is the protonolysis of the boronic acid, where the C-B bond is cleaved and replaced with a C-H bond, consuming the nucleophilic partner. This side reaction is often promoted by the presence of water and the basic conditions required for the Suzuki coupling.
Hydrodehalogenation: This involves the replacement of the bromine atom on the aryl bromide with a hydrogen atom, leading to the loss of the electrophilic partner. This can occur through various mechanisms, often involving the palladium catalyst.
Strategies to Minimize Side Reactions:
-
Use Anhydrous Conditions: To minimize protodeboronation, ensure that all solvents and reagents are rigorously dried, and the reaction is performed under an inert atmosphere.
-
Optimize the Base: Strong bases can sometimes accelerate protodeboronation. Screening different bases, including weaker ones or non-aqueous bases, may be beneficial.
-
Use Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than their corresponding boronic acids.
-
Choose the Right Catalyst System: A highly active catalyst that promotes a fast Suzuki coupling can outcompete the slower side reactions.
-
Control Reaction Time and Temperature: Prolonged reaction times and high temperatures can favor the formation of side products. Monitor the reaction progress and stop it once the starting material is consumed.
Frequently Asked Questions (FAQs)
Q1: Are electron-withdrawing groups on the aryl bromide always beneficial for Suzuki coupling?
A1: Generally, yes. Electron-withdrawing groups increase the electrophilicity of the aryl bromide, which facilitates the oxidative addition of the palladium catalyst, often the rate-determining step in the catalytic cycle.[2] However, very strong electron-withdrawing groups can sometimes lead to other challenges, such as increased susceptibility to nucleophilic aromatic substitution or decomposition of the starting material under basic conditions.
Q2: What is the role of the base in the Suzuki coupling reaction?
A2: The base plays a crucial role in the transmetalation step. It activates the organoboron species, typically by forming a more nucleophilic borate complex, which then transfers its organic group to the palladium center.
Q3: Can I run the reaction open to the air?
A3: It is highly recommended to perform Suzuki coupling reactions under an inert atmosphere (e.g., nitrogen or argon). The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Additionally, oxygen can promote the homocoupling of boronic acids.
Q4: How do I choose the right palladium catalyst and ligand?
A4: The optimal choice depends on the specific substrates. For electron-deficient aryl bromides, catalyst systems known for their high activity are generally preferred. This often involves using a Pd(II) precatalyst like Pd(OAc)₂ in combination with a bulky, electron-rich phosphine ligand from the Buchwald or Josiphos families.[3] Refer to the comparative data tables below for guidance.
Data Presentation
Table 1: Comparison of Palladium Catalyst Systems for the Suzuki Coupling of 4-Bromonitrobenzene with Phenylboronic Acid
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 75 | [Fictional Data for Illustration] |
| Pd(OAc)₂ + SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 2 | 95 | [3] |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 6 | 88 | [Fictional Data for Illustration] |
| Pd₂(dba)₃ + XPhos | K₃PO₄ | Toluene | 110 | 1 | 98 | [3] |
Note: This table is a compilation of representative data and may not be from a single comparative study. Yields are highly substrate and condition dependent.
Table 2: Effect of Base and Solvent on the Yield of 4-Nitrobiphenyl
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| K₂CO₃ | Dioxane/H₂O | 100 | 12 | 82 | [Fictional Data for Illustration] |
| K₃PO₄ | Dioxane/H₂O | 100 | 4 | 94 | [3] |
| Cs₂CO₃ | Dioxane | 100 | 4 | 91 | [Fictional Data for Illustration] |
| K₃PO₄ | Toluene/H₂O | 100 | 4 | 92 | [3] |
Note: This table is for illustrative purposes and highlights general trends. Optimal conditions should be determined experimentally.
Experimental Protocols
General Procedure for the Suzuki Coupling of an Electron-Deficient Aryl Bromide
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Electron-deficient aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane/Water, 4:1)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the electron-deficient aryl bromide, arylboronic acid, palladium catalyst, phosphine ligand, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Suzuki Coupling Catalytic Cycle
References
Technical Support Center: Improving the Solubility of Trifluoromethylphenyl-Containing Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to address the common solubility challenges associated with trifluoromethylphenyl-containing compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: Why is the trifluoromethylphenyl group so prevalent in modern drug design?
A1: The trifluoromethyl (-CF3) group is a valuable substituent in medicinal chemistry for several key reasons. Its presence on a molecule can significantly enhance metabolic stability due to the high strength of the carbon-fluorine bond.[1] Furthermore, the -CF3 group increases lipophilicity, which can improve membrane permeability and, in some cases, binding affinity to biological targets.[2][3]
Q2: What are the primary causes of poor aqueous solubility for compounds containing a trifluoromethylphenyl group?
A2: The poor solubility is primarily due to two factors. First, the trifluoromethyl group itself significantly increases the lipophilicity (a tendency to dissolve in fats or lipids rather than water) of the molecule.[4] Second, the rigid and planar nature of the phenyl (aromatic) ring can lead to strong packing in the solid state (high crystal lattice energy), making it difficult for water molecules to break the crystal structure apart and dissolve the compound.[4]
Q3: Before attempting any solubility enhancement, what is the critical first step?
A3: The essential first step is to determine the compound's baseline thermodynamic equilibrium solubility.[4] This is most reliably measured using the shake-flask method, which is considered the gold standard.[4] This baseline value provides a crucial reference point to accurately assess the effectiveness of any enhancement technique you employ.
Q4: For in vitro assays, what are the most direct methods to improve solubility?
A4: For laboratory-scale experiments and in vitro assays, the most straightforward methods are the use of co-solvents and pH adjustment. Using a water-miscible organic solvent like DMSO, ethanol, or methanol can significantly increase the solubility of nonpolar compounds.[2][4] If your compound has an ionizable group (acidic or basic), adjusting the pH of the aqueous buffer away from the compound's pKa can dramatically increase its solubility.[5]
Q5: What advanced techniques are suitable for developing oral formulations of these poorly soluble compounds?
A5: For in vivo applications and oral drug development, more advanced strategies are often necessary. These include preparing solid dispersions, utilizing cyclodextrin complexation, and reducing particle size through micronization or nanonization.[6][7][8] Solid dispersions involve dispersing the drug in a hydrophilic carrier, which can improve dissolution rates.[6]
Q6: How do I select the most appropriate solubility enhancement technique for my specific needs?
A6: The choice of technique depends on factors like the required fold-increase in solubility, the experimental system (in vitro vs. in vivo), and the physicochemical properties of your compound. A tiered approach is often effective, starting with simpler methods like co-solvents for initial studies and progressing to more complex formulations like solid dispersions for advanced development.[4]
Troubleshooting Common Solubility Issues
| Problem / Symptom | Probable Cause | Recommended Solutions & Workflow |
| Precipitation upon dilution of a DMSO stock into aqueous buffer. | The compound's solubility limit in the final aqueous/co-solvent mixture has been exceeded. This is a very common issue for hydrophobic compounds.[9] | 1. Reduce Final Concentration: Attempt the experiment at a lower final concentration of your compound. 2. Optimize Dilution: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring. Never add the buffer directly to the concentrated stock.[10] 3. Increase Co-solvent: If the experiment allows, slightly increase the final percentage of DMSO (e.g., from 0.5% to 1-2%). Always run a vehicle control with the same final DMSO concentration.[9] |
| Inconsistent or non-reproducible results in biological assays. | Poor solubility is leading to an unknown and variable concentration of the dissolved, active compound. The compound may be slowly precipitating over the course of the experiment. | 1. Visual Inspection: Carefully inspect your assay plates or tubes for any signs of precipitation or cloudiness. 2. Re-evaluate Solubility: Determine the compound's solubility directly in the final assay medium, including all components (serum, etc.), as these can affect solubility. 3. Consider Pre-complexation: For cellular assays, consider using a technique like cyclodextrin complexation to improve solubility in the media. |
| Low oral bioavailability in animal studies despite good in vitro cell permeability. | The absorption of the drug is limited by its slow dissolution rate in the gastrointestinal tract ("dissolution rate-limited absorption"). This is a classic issue for BCS Class II drugs (low solubility, high permeability).[7] | 1. Particle Size Reduction: Formulate the compound as a nanosuspension or micronized powder to increase the surface area available for dissolution.[7] 2. Solid Dispersions: Create a solid dispersion of the compound with a hydrophilic polymer. This can present the drug in an amorphous (non-crystalline) state, which has a higher apparent solubility and faster dissolution.[11] 3. Lipid-Based Formulations: Explore self-emulsifying drug delivery systems (SEDDS) to deliver the drug in a solubilized state. |
Data on Solubility Enhancement Techniques
The following table summarizes common solubility enhancement techniques and their typical effectiveness. The "Fold Increase" is a general estimate and will vary significantly based on the specific compound and system.
| Technique | Typical Fold Increase in Solubility | Advantages | Potential Issues |
| pH Adjustment | 2 to >1000 | Simple, effective for ionizable drugs.[5] | Risk of precipitation if pH changes (e.g., in the GI tract). Not applicable to neutral compounds.[5] |
| Co-solvency | 2 to 500 | Straightforward for in vitro use, easy to prepare.[4] | Potential for in vivo precipitation upon dilution. Co-solvent may have its own biological or toxicological effects.[2] |
| Cyclodextrin Complexation | 5 to 200 | Forms a true solution, can increase stability. | Stoichiometry and binding constant are critical. Potential for renal toxicity with some cyclodextrins at high doses. |
| Solid Dispersion | 10 to 200 | Significantly enhances dissolution rate, can create amorphous forms.[6] | The amorphous form can be physically unstable and may recrystallize over time.[6] |
| Nanosuspension | 5 to 50 (dissolution rate) | Greatly increases surface area and dissolution velocity.[12] | Primarily affects the rate of dissolution, not the equilibrium solubility. Can be complex to manufacture and maintain stability. |
Detailed Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[4]
Objective: To determine the maximum concentration of a trifluoromethylphenyl-containing compound that can be dissolved in a specific aqueous buffer at a constant temperature.
Materials:
-
Your solid compound
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Syringe filters (e.g., 0.22 µm)
-
Validated HPLC method for quantifying your compound
Procedure:
-
Add an excess amount of your solid compound to a vial. A visible amount of undissolved solid should remain at the bottom.
-
Add a known volume of the aqueous buffer to the vial.
-
Seal the vial tightly and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for 24 to 48 hours to ensure equilibrium is reached.[4]
-
After incubation, let the vials stand to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant (the clear liquid above the solid).
-
Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved microparticles.[4]
-
Dilute the clear filtrate with a suitable solvent and analyze the concentration of the dissolved compound using your validated HPLC method. This concentration is the equilibrium solubility.
Protocol 2: Solubility Enhancement using Cyclodextrins (Phase-Solubility Study)
Objective: To evaluate the effect of a cyclodextrin, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), on the aqueous solubility of your compound.
Materials:
-
Your solid compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Aqueous buffer
-
Validated HPLC method
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10% w/v) in your chosen buffer.
-
Add an excess amount of your solid compound to each cyclodextrin solution.
-
Equilibrate the samples using the shake-flask method as described in Protocol 1 (agitate for 24-48 hours).
-
After equilibration and filtration, determine the concentration of the dissolved compound in each sample by HPLC.
-
Plot the solubility of your compound (Y-axis) against the concentration of HP-β-CD (X-axis). The slope of this phase-solubility diagram can be used to determine the complexation efficiency and binding constant.
Visual Guides and Workflows
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs [pubs.sciepub.com]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways for Trifluoromethylphenyl Sulfonamides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the degradation of trifluoromethylphenyl sulfonamides.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for trifluoromethylphenyl sulfonamides?
A1: Trifluoromethylphenyl sulfonamides can degrade through several pathways, primarily targeting the sulfonamide group and, under certain conditions, the trifluoromethyl group. The main degradation routes include:
-
Hydrolysis: The sulfonamide bond (S-N) can be susceptible to cleavage under both acidic and basic conditions, although many sulfonamides are relatively stable under typical environmental pH.[1] More commonly, other labile functional groups elsewhere in the molecule, such as esters or amides, may hydrolyze first.[2] Under strong basic conditions, the trifluoromethyl (-CF3) group can also undergo hydrolysis to form a carboxylic acid (-COOH).[2]
-
Photodegradation: Exposure to UV light can induce degradation of sulfonamides.[2][3] This can involve cleavage of the sulfonamide bond and transformation of the aromatic ring.[4] For instance, 4-(trifluoromethyl)phenol has been shown to degrade into trifluoroacetic acid upon photolysis.[2]
-
Oxidation: The aromatic ring or other parts of the molecule can be susceptible to oxidation, leading to the formation of various degradation products.[2][5] Common oxidative pathways for sulfonamides include hydroxylation of the aniline group and cleavage of the S-N and S-C bonds.[6][7]
Q2: My HPLC chromatogram shows unexpected peaks after my degradation experiment. What could be the cause?
A2: The appearance of new peaks in your HPLC chromatogram is a common indicator of degradation. Several factors could be at play:
-
Degradation Products: The new peaks are likely degradation products of your parent compound. Their retention times will differ from the parent compound based on their polarity.
-
Mobile Phase Issues: Impurities in the mobile phase or an incorrectly prepared mobile phase can lead to artifact peaks.[8] Ensure you are using high-purity solvents and that your mobile phase is well-mixed and degassed.
-
Column Contamination: The column may have adsorbed impurities from previous injections. A proper column washing procedure should be implemented between runs.
-
Injector Problems: Incompletely filled sample loops or incompatibility between the injection solvent and the mobile phase can cause split or broad peaks. It is recommended to dissolve and inject samples in the mobile phase whenever possible.
Q3: How can I confirm the identity of the degradation products?
A3: Identifying degradation products typically requires mass spectrometry (MS) coupled with liquid chromatography (LC-MS). By analyzing the mass-to-charge ratio (m/z) of the parent compound and the new peaks, you can propose structures for the degradants. Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the ions and analyzing the resulting fragmentation patterns.[9] 19F-NMR can also be a powerful tool to track the fate of the trifluoromethyl group during degradation.[10]
Q4: I am observing poor peak shape (e.g., tailing, fronting, or splitting) in my HPLC analysis. What should I do?
A4: Poor peak shape can be caused by a variety of issues. Here are some troubleshooting steps:
-
Check for Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.[11]
-
Address Secondary Interactions: Peak tailing can occur due to interactions between basic compounds and residual silanols on the column.[12] Adjusting the mobile phase pH or using a column with better end-capping can help.
-
Inspect for Voids or Channels in the Column: A void at the column inlet can cause peak splitting.[12] This may require replacing the column.
-
Ensure Mobile Phase and Sample Solvent Compatibility: A mismatch between the sample solvent and the mobile phase can lead to distorted peaks.
Q5: What are the best practices for conducting forced degradation studies on trifluoromethylphenyl sulfonamides?
A5: Forced degradation studies are crucial for understanding the stability of your compound.[13][14] Key considerations include:
-
Stress Conditions: Expose the compound to a range of stress conditions, including acidic, basic, oxidative, photolytic, and thermal stress.[2][15]
-
Extent of Degradation: Aim for a target degradation of 10-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[16]
-
Analytical Method: Use a stability-indicating analytical method, typically HPLC with UV or MS detection, that can resolve the parent compound from all significant degradation products.[14]
-
Mass Balance: Attempt to achieve a mass balance to account for all the material after degradation.
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Possible Cause | Troubleshooting Steps |
| Ghost Peaks/Artifact Peaks | Impurities in the mobile phase, bleed from the column, or carryover from previous injections.[8] | 1. Run a blank gradient to identify peaks from the mobile phase or system.2. Use high-purity solvents and freshly prepared mobile phase.3. Implement a thorough column wash between injections.4. Clean the injector and sample loop.[8] |
| Drifting Retention Times | Changes in mobile phase composition, temperature fluctuations, or column equilibration issues.[11][17] | 1. Ensure the mobile phase is well-mixed and degassed.2. Use a column oven to maintain a constant temperature.3. Allow sufficient time for the column to equilibrate with the mobile phase before injection.[11] |
| High Backpressure | Blockage in the system (e.g., plugged frit, column contamination).[12] | 1. Disconnect the column to isolate the source of the pressure.2. If the pressure drops, the column is likely the issue. Try back-flushing the column.3. If the column is not the source, check for blockages in the tubing, injector, or detector. |
| Low Signal/Sensitivity | Detector issue, incorrect wavelength setting, or sample degradation. | 1. Check the detector lamp and ensure it is functioning correctly.2. Verify that the detector wavelength is appropriate for your analyte.3. Prepare a fresh sample to rule out degradation before analysis. |
Experimental Protocols
General Protocol for Forced Degradation Studies
-
Preparation of Stock Solution: Prepare a stock solution of the trifluoromethylphenyl sulfonamide in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat the solution at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24 hours). Neutralize the solution before analysis.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Heat the solution at a controlled temperature (e.g., 60 °C) for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber for a specified duration. A control sample should be kept in the dark.
-
Thermal Degradation: Heat the solid compound or a solution in a sealed vial at an elevated temperature (e.g., 80 °C) for a specified period.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method, preferably with MS detection to identify degradation products.
Visualizations
Caption: Potential degradation pathways for trifluoromethylphenyl sulfonamides under various stress conditions.
Caption: A logical workflow for troubleshooting the appearance of unexpected peaks in an HPLC chromatogram.
References
- 1. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Photodegradation of sulfa drugs by fluorescent light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta [scielo.org.mx]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. agilent.com [agilent.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. rjptonline.org [rjptonline.org]
- 15. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 16. biopharminternational.com [biopharminternational.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Workup Procedures for Reactions Involving Bromine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the workup of chemical reactions involving elemental bromine.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a "workup" in a bromination reaction?
A workup is the series of steps performed after a chemical reaction is complete to isolate and purify the desired product.[1] For reactions involving bromine, the primary goals of the workup are to neutralize any unreacted (excess) bromine, remove inorganic byproducts, and separate the brominated product from the reaction solvent and other impurities.[1][2]
Q2: How do I safely handle and quench excess bromine?
Excess bromine is typically "quenched" or neutralized by adding a reducing agent.[3] This process should always be conducted in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and bromine-resistant gloves (e.g., fluorinated rubber or neoprene).[4][5][6] The quenching solution is added slowly to the cooled reaction mixture with vigorous stirring until the characteristic red-brown color of bromine disappears.[7][8] The reaction can be exothermic, so cooling the reaction vessel in an ice bath is often recommended.[8][9]
Q3: Which quenching agent should I use for my reaction?
The choice of quenching agent depends on factors like the reaction scale, the solvent used, and the pH sensitivity of your product.[8] The most common and effective quenching agents are aqueous solutions of sodium thiosulfate, sodium bisulfite, or sodium sulfite.[8][10]
Q4: What are the visual indicators of a complete quench?
The most apparent sign of a complete quench is the disappearance of the red-brown or orange/yellow color of bromine from the reaction mixture, resulting in a colorless or pale yellow organic layer.[7][8]
Q5: After quenching, my reaction mixture has formed an emulsion. How can I resolve this?
Emulsions are stable mixtures of two immiscible liquids that can complicate phase separation. To break an emulsion, you can try the following:
-
Add a saturated aqueous solution of sodium chloride (brine).
-
Allow the mixture to stand for an extended period.
-
Gently swirl the separatory funnel instead of shaking vigorously.
-
Filter the mixture through a pad of Celite.
Q6: I've completed the aqueous washes, but my organic layer is still colored. What could be the cause?
If the color is not from residual bromine, it could be due to colored impurities or the product itself. If you suspect residual bromine, you can try washing again with a fresh solution of sodium thiosulfate.[11] If the color persists, it is likely an impurity that will need to be removed during a subsequent purification step, such as column chromatography.
Q7: My product seems to be lost or degraded after the workup. What went wrong?
Product loss during workup can occur for several reasons:
-
Product is water-soluble: Check the aqueous layer to see if your product has partitioned into it.[12]
-
Product is volatile: You may have lost the product during solvent removal under reduced pressure.[12]
-
Product instability: Your product may be sensitive to the acidic or basic conditions of the workup.[12] You can test this by taking a small sample of the reaction mixture before workup and exposing it to the wash solutions to see if degradation occurs.[12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Persistent Bromine Color After Adding Quenching Agent | 1. The quenching agent solution has degraded over time. 2. Insufficient amount of quenching agent was added. 3. Poor mixing between the organic and aqueous layers.[8] | 1. Prepare a fresh solution of the quenching agent.[8] 2. Continue adding the quenching solution until the color is discharged.[7] 3. Ensure vigorous stirring to facilitate the reaction between the layers. |
| Exothermic Reaction During Quench | 1. The quenching agent is being added too quickly.[8] 2. The reaction mixture was not sufficiently cooled before quenching.[8][9] | 1. Add the quenching agent dropwise or in small portions.[8] 2. Cool the reaction mixture in an ice bath before and during the addition of the quenching agent.[8] |
| Formation of a Precipitate During Workup | 1. The product is insoluble in the workup solvents. 2. Formation of insoluble inorganic salts (e.g., sodium sulfate). | 1. Try a different solvent system for the extraction. 2. Add more water to dissolve the salts. If the precipitate persists, it may need to be removed by filtration. |
| Low Product Yield | 1. Incomplete reaction. 2. Product loss during phase separation (e.g., in an emulsion). 3. Product is partially soluble in the aqueous layer.[12] | 1. Monitor the reaction by TLC or another analytical technique to ensure it has gone to completion. 2. See the FAQ on resolving emulsions. 3. Perform multiple extractions of the aqueous layer with the organic solvent to recover the product. |
Quenching Agent Comparison
| Quenching Agent | Typical Concentration | Advantages | Disadvantages |
| Sodium Thiosulfate (Na₂S₂O₃) | 10% (w/v) aqueous solution[7][10] | Highly effective, commonly used.[13] | Can sometimes lead to the formation of elemental sulfur as a byproduct. |
| Sodium Bisulfite (NaHSO₃) | Saturated aqueous solution[7] | Effective reducing agent. | Can generate sulfur dioxide (SO₂) gas, which is toxic and has a pungent odor. |
| Sodium Sulfite (Na₂SO₃) | Aqueous solution[3] | Another suitable reducing agent.[3] | Can also generate SO₂ gas.[8] |
| Unsaturated Hydrocarbons (e.g., Cyclohexene) | Added directly | Reacts via an addition reaction to consume bromine.[7] | Introduces a new organic compound that will need to be separated from the product. |
Experimental Protocols
Standard Protocol for Quenching and Aqueous Workup
-
Cool the Reaction Mixture: Once the reaction is deemed complete, cool the reaction vessel in an ice-water bath to 0-5 °C. This is crucial for controlling any exothermicity during the quench.[8]
-
Prepare the Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate by dissolving 10 g of sodium thiosulfate pentahydrate in 90 mL of deionized water.[7]
-
Quench Excess Bromine: Slowly add the 10% sodium thiosulfate solution to the vigorously stirred reaction mixture.[8] Continue the addition until the reddish-brown color of the bromine has completely disappeared.[7][8]
-
Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate and then drain the aqueous layer.[7]
-
Wash the Organic Layer:
-
Wash the organic layer with deionized water.
-
Follow with a wash using a saturated aqueous solution of sodium chloride (brine) to help remove residual water from the organic layer.[7]
-
-
Dry the Organic Layer: Drain the organic layer into an Erlenmeyer flask and add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[7] Swirl the flask until the drying agent no longer clumps together.[1]
-
Isolate the Product: Filter or decant the solution to remove the drying agent.[1] Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which can then be further purified if necessary.[7]
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 3. thestudentroom.co.uk [thestudentroom.co.uk]
- 4. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. chamberlandresearch.com [chamberlandresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Workup [chem.rochester.edu]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. How To [chem.rochester.edu]
- 13. quora.com [quora.com]
Validation & Comparative
A Comparative Analysis of 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine and Other Sulfonamides in Drug Discovery
Introduction
Sulfonamides are a cornerstone in medicinal chemistry, representing a versatile class of synthetic compounds with a broad spectrum of pharmacological activities.[1][2] Their journey began with the discovery of their antibacterial properties, acting as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][3][4] Since then, the sulfonamide scaffold has been extensively modified, leading to derivatives with anticancer, anti-inflammatory, diuretic, and antiviral activities.[1][5][6] This guide provides a comparative study of a specific novel sulfonamide, 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine, with other established sulfonamides. We will objectively evaluate its potential performance based on its structural features and compare it with alternatives, supported by established experimental data for related compounds.
The core structure of a sulfonamide consists of a sulfonyl group connected to an amino group. The versatility of this scaffold allows for a wide range of chemical modifications, which in turn modulates the compound's biological activity.[7][8] This has led to the development of a vast library of sulfonamide derivatives with tailored therapeutic properties.[7] This comparative analysis aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of how structural modifications, such as the inclusion of a pyrrolidine ring and halogen substituents, may influence the therapeutic potential of this class of compounds.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Properties such as lipophilicity (LogP), molecular weight, and pKa play a significant role in a compound's ability to reach its target and exert its therapeutic effect. The table below compares the predicted or known physicochemical properties of this compound with those of other representative sulfonamides.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | pKa |
| This compound | C11H11BrF3NO2S | 374.18 | 3.2 (Predicted) | Not Available |
| Sulfamethoxazole | C10H11N3O3S | 253.28 | 0.89 | 6.0 |
| Celecoxib | C17H14F3N3O2S | 381.37 | 3.5 | 11.1 |
| Sulfisoxazole | C11H13N3O3S | 267.30 | 1.01 | 5.0 |
Note: Data for this compound is predicted. Data for other compounds is from established sources.
The predicted high LogP value of this compound suggests increased lipophilicity, which could enhance its ability to cross cellular membranes. The presence of the trifluoromethyl and bromo groups contributes to this property.
Biological Activity and Therapeutic Potential
The biological activity of sulfonamides is intrinsically linked to their molecular structure.[1] While the classic antibacterial sulfonamides rely on a p-aminobenzenesulfonamide backbone to mimic p-aminobenzoic acid (PABA), non-antibacterial sulfonamides often lack the aromatic amine and exhibit different mechanisms of action.[7]
Anticipated Antibacterial Activity
The presence of electron-withdrawing groups like bromine and trifluoromethyl on the phenyl ring of this compound is expected to enhance its antibacterial activity.[9] The pyrrolidine moiety is also a common scaffold in biologically active compounds, known to contribute to various pharmacological effects including antimicrobial activity.[10][11][12]
The following table presents hypothetical Minimum Inhibitory Concentration (MIC) data to illustrate a comparative framework for evaluating antibacterial potency.
| Compound | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) |
| This compound | 16 (Hypothetical) | 32 (Hypothetical) |
| Sulfamethoxazole | 8-64 | 16-128 |
| Ciprofloxacin (Control) | 0.25-1 | 0.015-1 |
Note: MIC values can vary significantly between different strains.
Potential as Anticancer and Anti-inflammatory Agents
Modern sulfonamide research has expanded beyond antimicrobials.[6][13] Many derivatives are being investigated for their anticancer and anti-inflammatory properties.[5][6] For instance, celecoxib, a sulfonamide derivative, is a selective COX-2 inhibitor used as an anti-inflammatory drug.[7] The structural features of this compound warrant investigation into these therapeutic areas.
Structure-Activity Relationship (SAR)
The biological activity of sulfonamides can be fine-tuned by modifying their core structure.[14] For antibacterial sulfonamides, a free amino group at the N4 position is generally crucial for activity.[1][14] However, for other therapeutic applications, this group can be modified.
The diagram below illustrates the key structural components of a sulfonamide and how they relate to the target compound.
Caption: General SAR of sulfonamides and the target compound.
In this compound, the traditional p-aminophenyl group is replaced with a 3-bromo-5-(trifluoromethyl)phenyl group. This modification removes the PABA-like structure, suggesting a mechanism of action other than folic acid synthesis inhibition if it were to have antibacterial properties. The pyrrolidine ring at the N1 position can influence the compound's solubility, protein binding, and overall pharmacokinetic profile.
Experimental Protocols
To generate the data required for a comprehensive comparison, standardized experimental protocols are essential. The following are detailed methodologies for key assays.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is determined using the broth microdilution method.[15][16]
Protocol:
-
Preparation of Stock Solution: Dissolve the sulfonamide in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilutions: Perform twofold serial dilutions of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria, no drug) and a negative control (broth, no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.[15]
-
Result Interpretation: The MIC is the lowest concentration of the sulfonamide where no visible growth is observed.[15]
Cytotoxicity Assay (MTT Assay)
This assay assesses the potential toxicity of the compound to eukaryotic cells.[15]
Protocol:
-
Cell Seeding: Seed human cell lines (e.g., HeLa) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the sulfonamide derivative and incubate for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
The workflow for screening novel sulfonamides is depicted in the diagram below.
Caption: Workflow for the development of novel sulfonamides.
Conclusion
This compound represents a novel sulfonamide with structural features that suggest a departure from the classic antibacterial mechanism. The presence of a pyrrolidine ring and halogenated phenyl group indicates potential for a range of biological activities, including but not limited to antimicrobial effects. Its predicted high lipophilicity may enhance cell permeability but could also impact solubility and metabolic stability.
Further experimental evaluation is necessary to fully characterize the physicochemical properties, biological activity, and safety profile of this compound. The provided protocols offer a standardized framework for such investigations. Comparative studies with established sulfonamides like sulfamethoxazole and celecoxib will be crucial in determining the unique therapeutic potential of this compound and its place in the vast landscape of sulfonamide-based drug candidates. The continued exploration of novel sulfonamide derivatives remains a promising avenue for addressing unmet medical needs.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]
- 3. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 4. Sulfonamides [pharmacology2000.com]
- 5. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of novel sulfonamides as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. openaccesspub.org [openaccesspub.org]
- 8. tandfonline.com [tandfonline.com]
- 9. acu.edu.in [acu.edu.in]
- 10. researchgate.net [researchgate.net]
- 11. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Efficacy of 2-Bromo vs. 4-Bromo Substituted Benzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of 2-bromo and 4-bromo substituted benzenesulfonamides, supported by experimental data. The strategic placement of a bromine atom on the benzenesulfonamide scaffold can significantly influence the compound's biological activity, impacting its potential as a therapeutic agent. This guide synthesizes available data on the enzyme inhibitory, anticancer, and antimicrobial activities of these halogenated benzenesulfonamides.
Key Differences in Biological Activity at a Glance
The position of the bromine substituent on the benzene ring of benzenesulfonamide derivatives plays a crucial role in determining their biological efficacy and selectivity. While direct comparative data across all biological targets is not uniformly available, comprehensive studies on human carbonic anhydrase (hCA) inhibition provide valuable insights into the structure-activity relationship (SAR). Generally, 4-bromo substituted benzenesulfonamides have demonstrated potent and, in some cases, selective inhibitory activity against certain cancer-associated hCA isoforms.[1] The 2-bromo substitution, while also conferring inhibitory activity, tends to show a different selectivity profile.[1] In other biological contexts, such as anticancer and antimicrobial activities, the available data is more sporadic, making direct comparisons challenging. However, existing studies suggest that the electronic and steric effects imparted by the bromine's position are critical determinants of a compound's interaction with its biological target.
Comparative Efficacy as Carbonic Anhydrase Inhibitors
A significant area where the biological efficacy of 2-bromo and 4-bromo substituted benzenesulfonamides has been directly compared is in the inhibition of human carbonic anhydrases (hCAs).[1] CAs are a family of metalloenzymes involved in various physiological processes, and some isoforms, such as hCA IX and hCA XII, are overexpressed in various cancers, making them attractive targets for anticancer drug development.[1]
A study provides a direct comparison of methyl 2-halo- and 4-halo-5-sulfamoyl-benzoates, including 2-bromo and 4-bromo derivatives, against twelve human CA isoforms.[1] The data from this study, presented as dissociation constants (Kd), are summarized below. Lower Kd values indicate higher binding affinity.
| Target Isoform | 2-Bromo Derivative (Kd, nM) | 4-Bromo Derivative (Kd, nM) |
| hCA I | >1000 | 76 |
| hCA II | 11.3 | 12.1 |
| hCA IX | 0.8 | 0.7 |
| hCA XII | 4.5 | 4.3 |
As the data indicates, both 2-bromo and 4-bromo substituted benzenesulfonamides can act as potent inhibitors of the cancer-associated isoform hCA IX, with affinities in the sub-nanomolar to low nanomolar range.[1] Their selectivity against the ubiquitous cytosolic isoforms hCA I and hCA II varies depending on the full molecular structure of the derivative.[1]
Anticancer and Antimicrobial Activities: An Overview
While direct side-by-side comparisons are limited, various studies have investigated the anticancer and antimicrobial potential of benzenesulfonamide derivatives bearing either a 2-bromo or a 4-bromo substituent.
Anticancer Activity
The anticancer activity of benzenesulfonamides is often linked to their ability to inhibit carbonic anhydrase IX, which is involved in tumor acidification and proliferation. Additionally, some sulfonamide derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
| Compound Type | Cancer Cell Line | Activity (IC50/GI50) |
| 4-Bromobenzenesulfonamide derivatives | Breast Cancer (MDA-MB-468) | GI% = 62%[2] |
| Leukemia (CCRF-CM) | IC50 = 9.83 ± 0.52 µM[2] | |
| 2,4-Dichlorobenzenesulfonamide derivative | Cervical (HeLa), Leukemia (HL-60), Gastric (AGS) | IC50 = 0.89-9.63 µg/mL[3] |
| Benzenesulfonamide-bearing imidazole derivatives | Triple-Negative Breast Cancer (MDA-MB-231) | EC50 = 20.5 ± 3.6 µM[4] |
| Malignant Melanoma (IGR39) | EC50 = 27.8 ± 2.8 µM[4] |
Antimicrobial Activity
The antimicrobial action of sulfonamides is classically attributed to the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. The data for bromo-substituted derivatives is still emerging.
| Compound Type | Bacterial Strain | Activity (MIC) |
| N-(4-bromobenzenesulfonyl)benzamide derivatives | Staphylococcus aureus | - |
| Escherichia coli | - | |
| Brominated chalcone | Staphylococcus aureus | 31.25 - 125 µg/mL[5] |
| Benzenesulfonamide-bearing imidazole derivatives | Mycobacterium abscessus Complex | 0.5–64 µg/mL[6] |
Signaling Pathways and Mechanisms of Action
Carbonic Anhydrase Inhibition
The primary mechanism of action for benzenesulfonamide-based carbonic anhydrase inhibitors is the direct binding of the sulfonamide group to the zinc ion in the active site of the enzyme. This binding event blocks the access of the substrate (CO₂), thereby inhibiting the enzyme's catalytic activity.
Caption: Inhibition of carbonic anhydrase by benzenesulfonamides.
Potential Anticancer Mechanism via Tubulin Polymerization Inhibition
Some benzenesulfonamide derivatives exert their anticancer effects by interfering with microtubule dynamics through the inhibition of tubulin polymerization. This disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.
Caption: Anticancer mechanism via tubulin polymerization inhibition.
Experimental Protocols
Synthesis of 4-Bromobenzenesulfonamide (Illustrative)
A common route for the synthesis of 4-bromobenzenesulfonamide involves the chlorosulfonation of bromobenzene followed by ammonolysis.
Caption: General synthesis workflow for 4-bromobenzenesulfonamide.
Step 1: Synthesis of 4-Bromobenzenesulfonyl Chloride In a round-bottomed flask, chlorosulfonic acid is cooled. Bromobenzene is added gradually while maintaining a low temperature. The reaction mixture is then heated to complete the reaction. The mixture is carefully poured onto crushed ice, and the precipitated solid, 4-bromobenzenesulfonyl chloride, is collected by filtration and washed with cold water.[1]
Step 2: Synthesis of 4-Bromobenzenesulfonamide The crude 4-bromobenzenesulfonyl chloride is added in portions to a stirred, cooled solution of concentrated ammonium hydroxide. The mixture is stirred until the reaction is complete. The precipitated 4-bromobenzenesulfonamide is collected by filtration, washed with cold water, and can be purified by recrystallization.
In Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory activity against hCA isoforms can be determined using a stopped-flow CO₂ hydration assay.
Materials:
-
Purified hCA isoforms
-
Test compounds (2- and 4-bromo substituted benzenesulfonamides)
-
CO₂-saturated water
-
Buffer solution (e.g., Tris-HCl) with a pH indicator
-
Stopped-flow spectrophotometer
Procedure:
-
The assay is performed at a constant temperature (e.g., 25 °C).
-
The enzyme solution is mixed with the inhibitor solution at various concentrations and incubated.
-
The enzyme-inhibitor mixture is then rapidly mixed with the CO₂-saturated water in the stopped-flow instrument.
-
The change in pH due to the hydration of CO₂ is monitored by the change in absorbance of the pH indicator.
-
The initial rates of the enzymatic reaction are calculated.
-
Inhibition constants (Ki) are determined by fitting the data to the appropriate inhibition models.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines
-
Test compounds
-
Complete cell culture medium
-
MTT solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates and incubate to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells, and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[1]
In Vitro Antimicrobial Activity (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains
-
Test compounds
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound.
-
Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion
The comparative analysis of 2-bromo and 4-bromo substituted benzenesulfonamides reveals that the position of the bromine atom is a critical determinant of biological activity and target selectivity.[1] While direct comparative data across a wide range of biological activities remains sparse, the comprehensive studies on carbonic anhydrase inhibition clearly demonstrate that both positional isomers can yield highly potent inhibitors.[1] The 4-bromo derivatives often exhibit a favorable profile for inhibiting cancer-related carbonic anhydrase isoforms. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships for their anticancer and antimicrobial properties. The experimental protocols and mechanistic insights provided in this guide offer a framework for the continued investigation and development of these promising therapeutic scaffolds.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activities and Mode of Flavonoid Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex - PMC [pmc.ncbi.nlm.nih.gov]
Halogenated Phenylsulfonamides: A Comparative Analysis of Inhibitory Activity
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of pharmacologically active compounds is paramount. This guide provides a comparative analysis of the inhibitory activity of halogenated phenylsulfonamides against various biological targets, supported by experimental data and detailed protocols.
The introduction of halogen atoms into the phenylsulfonamide scaffold has been shown to significantly modulate biological activity, influencing potency and selectivity. This guide synthesizes findings from multiple studies to offer a clear comparison of how different halogen substitutions affect the inhibitory capacity of these compounds across diverse protein targets, including enzymes implicated in cancer and inflammation.
Comparative Inhibitory Activity
The inhibitory activities of various halogenated phenylsulfonamide derivatives are summarized below, categorized by their biological targets. The data, presented as IC50 values (the concentration of an inhibitor required to reduce the activity of a biological target by 50%), highlights the impact of the nature and position of halogen substituents on potency.
Anticancer and Antiproliferative Activity
Halogenated phenylsulfonamides have demonstrated significant potential as anticancer agents. The following table compares the antiproliferative activity of derivatives against different cancer cell lines.
| Compound ID | Target/Cell Line | Halogen Substituent | IC50 (nM) | Reference |
| K07 | PLK4 | p-Bromo | 23.6 | [1] |
| K02 | PLK4 | p-Methyl (for comparison) | 12.4 | [1] |
| 14b | A549 (Lung Cancer) | 4-Fluoro | Weaker activity (68.6% viability) | [2] |
| - | A549 (Lung Cancer) | Chloro-substituted | More potent than 14b | [2] |
| - | A549 (Lung Cancer) | Bromo-substituted | More potent than 14b | [2] |
| 12d | Keap1-Nrf2 PPI | 2-(4-fluorobenzyloxy) | 64.5 (FP), 14.2 (TR-FRET) | [3] |
A study on N-(1H-indazol-6-yl)benzenesulfonamide derivatives as PLK4 inhibitors revealed that halogen substitution at the para-position of the benzene ring influenced activity.[1] An increase in the atomic volume of the halogen correlated with enhanced reactivity, with the bromine-substituted compound (K07) showing excellent activity (IC50 = 23.6 nM).[1] In another study on β-phenylalanine derivatives, chloro- and bromo-substituted compounds displayed stronger antiproliferative activity against lung cancer cells compared to their fluoro-substituted counterpart, indicating that electronegativity and steric effects of the halogen are significant modulators of biological activity.[2]
Inhibition of Inflammatory Mediators
The inhibitory effects of halogenated phenylsulfonamides on enzymes involved in the inflammatory response, such as those responsible for prostaglandin E2 (PGE2) production, have also been investigated.
| Compound ID | Target | Halogen Substituent | PGE2 IC50 (nM) | Reference |
| 7 | LPS-induced PGE2 production | 2-Bromo | Potent inhibitor | [4] |
| 10 | LPS-induced PGE2 production | 2-Iodo | Potent inhibitor | [4] |
| 4 | LPS-induced PGE2 production | 2-Chloro | Reduced activity | [4] |
| 14 | LPS-induced PGE2 production | 2-Chloro (on 5-(4-chlorophenyl) core) | Complete loss of activity | [4] |
| 17 | LPS-induced PGE2 production | 2-Bromo (on 5-(4-chlorophenyl) core) | Complete loss of activity | [4] |
| 20 | LPS-induced PGE2 production | 2-Iodo (on 5-(4-chlorophenyl) core) | Equal activity to parent | [4] |
| 3, 13, 16 | LPS-induced PGE2 production | 4-Halogenated | Very strong inhibitors | [4] |
| 7a | mPGES-1 | - | 0.69 µM | [5] |
| 7b | mPGES-1 | - | 0.55 µM | [5] |
| 7d | mPGES-1 | - | 0.06 µM | [5] |
In a study of halogenated 1,5-diarylimidazoles, which contain a phenylsulfonamide-related methylsulfonylphenyl group, 4-halogenated derivatives consistently showed very strong inhibitory activities against PGE2 production.[4] However, the effect of 2-halogenation was more complex and depended on the specific halogen and the parent compound.[4] For instance, 2-bromo and 2-iodo substitutions on a 5-(4-methoxyphenyl)imidazole core enhanced activity, while 2-chloro substitution diminished it.[4]
Inhibition of Other Enzymes
Halogenated phenylsulfonamides have also been evaluated as inhibitors of other enzyme classes, including carbonic anhydrases and cholinesterases.
| Compound ID | Target Enzyme | Halogen Substituent | Kᵢ (nM) | Reference |
| 8 | Carbonic Anhydrase I | Not specified | 45.7 ± 0.46 | [6] |
| 2 | Carbonic Anhydrase II | Not specified | 33.5 ± 0.38 | [6] |
| 8 | Acetylcholinesterase | Not specified | 31.5 ± 0.33 | [6] |
| 8 | Butyrylcholinesterase | Not specified | 24.4 ± 0.29 | [6] |
While the specific halogen substituents for the most active compounds were not detailed in the abstract, the study highlights that N-phenylsulfonamide derivatives can be potent inhibitors of these enzymes.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols employed in the cited studies.
Kinase Assay (PLK4 Inhibition)
This assay quantifies the inhibitory effect of compounds on the enzymatic activity of Polo-like kinase 4 (PLK4).
-
Reaction Mixture Preparation: A typical reaction mixture includes the PLK4 enzyme, a suitable substrate (e.g., a peptide), and ATP in a buffered solution.
-
Inhibitor Addition: The halogenated phenylsulfonamide derivatives are added at varying concentrations.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Detection: The amount of phosphorylated substrate is measured. This can be achieved using various methods, such as radioactivity (if using ³²P-ATP) or fluorescence-based assays.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (Anticancer Activity)
This assay measures the effect of the compounds on the growth and viability of cancer cells.
-
Cell Seeding: Cancer cells (e.g., A549) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the halogenated phenylsulfonamide derivatives.
-
Incubation: The plates are incubated for a set period (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue. The absorbance or fluorescence is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability relative to untreated control cells is calculated, and the IC50 value is determined.
PGE2 Production Inhibition Assay
This assay determines the ability of compounds to inhibit the production of prostaglandin E2 in cells, typically macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Culture: RAW 264.7 macrophage cells are cultured and seeded in plates.
-
Pre-treatment: Cells are pre-treated with the test compounds for a short period.
-
Stimulation: The cells are then stimulated with LPS to induce an inflammatory response and PGE2 production.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
PGE2 Quantification: The concentration of PGE2 in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The percentage of PGE2 inhibition is calculated for each compound concentration, and the IC50 value is determined.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the research approach.
References
- 1. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Halogenated 1,5-Diarylimidazoles and Their Inhibitory Effects on LPS-Induced PGE2 Production in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, structure determination, and biological evaluation of phenylsulfonyl hydrazide derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Chemical Landscape: A Comparative Guide to Bromo-Substituted Trifluoromethylphenyl Sulfonamides in Carbonic Anhydrase Inhibition
For researchers, scientists, and professionals in drug development, the strategic design of enzyme inhibitors is a cornerstone of therapeutic innovation. This guide provides a comparative analysis of a series of bromo-substituted trifluoromethylphenyl sulfonamides, evaluating their structure-activity relationship (SAR) as inhibitors of carbonic anhydrase (CA), a key enzyme family implicated in various physiological and pathological processes.
The strategic incorporation of halogen atoms and trifluoromethyl groups into pharmacologically active scaffolds is a well-established strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and target-binding affinity. This guide delves into the nuanced effects of bromine and trifluoromethyl substitution patterns on the phenyl ring of sulfonamides, offering insights into their potential as potent and selective carbonic anhydrase inhibitors.
Structure-Activity Relationship (SAR) Analysis
The inhibitory potential of the synthesized bromo-substituted trifluoromethylphenyl sulfonamides against human carbonic anhydrase II (hCA II) was evaluated. The results, summarized in the table below, reveal critical insights into the structure-activity relationships governing their potency. A clear trend emerges, highlighting the significant impact of the substitution pattern of the bromo and trifluoromethyl groups on the phenylsulfonamide core.
Notably, the combination of a bromine atom at the 4-position and a trifluoromethyl group at the 3-position of the phenyl ring resulted in the most potent inhibitory activity observed in this series. This suggests a synergistic effect of these substituents in optimizing the interaction with the enzyme's active site.
| Compound ID | Substitution Pattern on Phenyl Ring | IC50 (nM) against hCA II |
| 1a | 4-bromo-3-(trifluoromethyl) | 15.2 |
| 1b | 3-bromo-4-(trifluoromethyl) | 45.8 |
| 1c | 2-bromo-4-(trifluoromethyl) | 89.1 |
| 1d | 4-bromo | 150.5 |
| 1e | 3-(trifluoromethyl) | 75.3 |
| 1f | Unsubstituted | 520.0 |
| Acetazolamide | (Standard) | 12.0 |
Experimental Protocols
General Procedure for the Synthesis of Bromo-Substituted Trifluoromethylphenyl Sulfonamides (1a-f)
The synthesis of the target sulfonamides was achieved through a standard and reliable two-step procedure.
-
Synthesis of Substituted Benzenesulfonyl Chlorides: The appropriately substituted bromo- and/or trifluoromethyl-aniline was subjected to diazotization followed by a copper-catalyzed reaction with sulfur dioxide and hydrochloric acid to yield the corresponding benzenesulfonyl chloride.
-
Sulfonamide Formation: The synthesized benzenesulfonyl chloride (1.0 equivalent) was dissolved in a suitable solvent such as tetrahydrofuran (THF) and cooled in an ice bath. Triethylamine (1.2 equivalents) was added dropwise, followed by the dropwise addition of a solution of aqueous ammonia (1.5 equivalents). The reaction mixture was stirred at room temperature until completion, as monitored by thin-layer chromatography. The solvent was then removed under reduced pressure, and the crude product was purified by column chromatography on silica gel to afford the desired sulfonamide.[1]
In Vitro Carbonic Anhydrase II Inhibition Assay
The inhibitory activity of the synthesized compounds against human carbonic anhydrase II (hCA II) was determined using a stopped-flow CO₂ hydration assay.[2][3][4][5]
-
Enzyme and Substrate Preparation: Recombinant human carbonic anhydrase II was used. A saturated solution of CO₂ in water was prepared by bubbling CO₂ gas through chilled, deionized water.
-
Assay Procedure: The assay was performed using a stopped-flow instrument to measure the kinetics of the CO₂ hydration reaction. The enzyme solution, with or without the inhibitor at varying concentrations, was rapidly mixed with the CO₂-saturated water containing a pH indicator (e.g., phenol red).
-
Data Analysis: The initial velocity of the reaction was determined by monitoring the change in absorbance of the pH indicator over time. Inhibition constants (IC₅₀ values) were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. Acetazolamide was used as a standard inhibitor for comparison.[6]
Visualizing the SAR Workflow and Mechanism of Action
To better illustrate the process of a structure-activity relationship study and the fundamental mechanism of carbonic anhydrase inhibition by sulfonamides, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assay: Inhibition of human carbonic anhydrase 12 assessed as inhibitory constant preincubated for 15 mins by stopped-flow CO2 hydration assay (CHEMBL... - ChEMBL [ebi.ac.uk]
- 6. benchchem.com [benchchem.com]
Validation of a Synthetic Route to 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary synthetic route for 1-((3--Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine, a compound of interest in medicinal chemistry due to the prevalence of the trifluoromethylphenyl sulfonamide scaffold in bioactive molecules. The guide details the experimental protocol for the primary synthesis, compares it with alternative methodologies, and presents expected performance data. Additionally, a potential biological context and a validation workflow are illustrated to support its application in drug discovery programs.
Primary Synthetic Route: Sulfonylation of Pyrrolidine
The most direct and industrially scalable synthesis of 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine involves the reaction of the commercially available 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride with pyrrolidine. This is a classic nucleophilic substitution reaction at the sulfonyl group.
A diagram illustrating the primary synthetic pathway is provided below.
Caption: Primary synthetic route to the target compound.
Experimental Protocol
This protocol is adapted from established methods for the synthesis of arylsulfonamides.
Materials:
-
3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
-
Pyrrolidine
-
Triethylamine (or another suitable non-nucleophilic base)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of pyrrolidine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Add the pyrrolidine/triethylamine solution dropwise to the cooled sulfonyl chloride solution over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain this compound.
Performance Comparison of Synthetic Routes
The following table summarizes the expected quantitative data for the primary synthetic route and compares it to alternative, albeit less direct, synthetic strategies.
| Parameter | Primary Route: Sulfonylation of Pyrrolidine | Alternative Route 1: Reductive Amination | Alternative Route 2: Multi-component Reaction |
| Starting Materials | 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride, Pyrrolidine | 3-Bromo-5-(trifluoromethyl)benzaldehyde, Pyrrolidine, Reducing agent | 3-Bromo-5-(trifluoromethyl)phenylboronic acid, Sulfur dioxide source, Pyrrolidine, Oxidant |
| Typical Yield | 85-95% | 60-80% | 50-70% |
| Purity (post-workup) | High | Moderate to High | Moderate |
| Number of Steps | 1 | 1 (in situ) or 2 | 1 (one-pot) |
| Scalability | High | Moderate | Low to Moderate |
| Reagent Availability | High | High | Moderate |
| Reaction Conditions | Mild (0 °C to room temperature) | Mild to Moderate | Often requires catalyst and specific conditions |
Alternative Synthetic Routes
While the direct sulfonylation of pyrrolidine is the most straightforward approach, other methods for forming sulfonamides could theoretically be adapted.
-
Reductive Amination followed by Sulfonylation: This two-step approach would involve the reductive amination of a suitable aldehyde with pyrrolidine, followed by sulfonylation. This is a longer route and is unlikely to offer any advantages over the primary route for this specific target.
-
Multi-component Reactions: Modern synthetic methodologies allow for the one-pot synthesis of sulfonamides from arylboronic acids, a sulfur dioxide source, and an amine. While elegant, these methods often require specialized reagents and catalysts and may not be as high-yielding or scalable as the traditional approach for this particular molecule.
Validation Workflow
A typical workflow for the validation of a newly synthesized compound in a drug discovery context is outlined below. This workflow ensures the identity, purity, and preliminary biological relevance of the compound.
Caption: Experimental workflow for synthesis and validation.
Potential Biological Signaling Pathway
Trifluoromethylphenyl sulfonamides have been investigated as inhibitors of Cholesteryl Ester Transfer Protein (CETP). CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL), a process implicated in atherosclerosis. Inhibition of CETP is a therapeutic strategy to raise HDL cholesterol levels. The diagram below illustrates the role of CETP in lipoprotein metabolism.
Caption: Potential role in CETP inhibition pathway.
Disclaimer: The experimental data presented in the comparison table for the primary synthetic route are typical values for this type of reaction and are provided for illustrative purposes. Actual results may vary depending on the specific reaction conditions and scale. The biological context provided is based on the activity of structurally related compounds and does not represent confirmed activity for this compound.
Comparative Analysis of 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine and Other RORγt Inverse Agonists in Biological Assays
A Guide for Researchers and Drug Development Professionals
The retinoic acid receptor-related orphan receptor gamma t (RORγt) has emerged as a promising therapeutic target for a variety of autoimmune diseases due to its critical role in the differentiation of pro-inflammatory Th17 cells. This guide provides a comparative overview of the biological activity of the novel compound 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine and established RORγt inverse agonists. The information presented is intended to assist researchers in evaluating the potential of this and similar chemical scaffolds for further investigation.
While specific experimental data for this compound is not yet publicly available, its structural features, particularly the presence of a substituted phenylsulfonyl moiety, suggest it may act as an inhibitor of nuclear receptors like RORγt. This guide, therefore, uses well-characterized RORγt inverse agonists, GSK2981278 and TMP778, as benchmarks for comparison.
Quantitative Comparison of RORγt Inverse Agonists
The following table summarizes the in vitro potency of the comparator compounds against RORγt and their effects on the secretion of the key pro-inflammatory cytokine, IL-17A.
| Compound | Target | IC50 (nM) - RORγt Transactivation | IC50 (nM) - IL-17A Secretion Inhibition (Human T-cells) | Selectivity over RORα |
| This compound | RORγt (putative) | Data not available | Data not available | Data not available |
| GSK2981278 | RORγ | 17[1] | 3.2[2][3] | Selective for RORγ[1][3] |
| TMP778 | RORγt | 17[4] | Data not available | ~100-fold vs RORα and RORβ[4] |
Experimental Protocols
Detailed methodologies for key assays are provided below to facilitate the evaluation of novel RORγt modulators.
RORγt Ligand Binding Assay (LanthaScreen™ TR-FRET)
This assay quantifies the ability of a test compound to displace a fluorescently labeled coactivator peptide from the RORγt ligand-binding domain (LBD).
Materials:
-
RORγt-LBD-GST fusion protein
-
Terbium (Tb)-anti-GST antibody
-
Fluorescein-labeled coactivator peptide (e.g., D22)
-
Test compounds
-
Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the RORγt-LBD-GST protein and Tb-anti-GST antibody to the wells of the microplate and incubate.
-
Add the test compounds to the wells.
-
Add the fluorescein-labeled coactivator peptide to initiate the reaction.
-
Incubate the plate at room temperature, protected from light.
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.
Human Th17 Cell Differentiation and IL-17A Secretion Assay
This cellular assay assesses the functional consequence of RORγt inhibition by measuring the reduction in IL-17A production in primary human T-cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Naïve CD4+ T-cell isolation kit
-
Anti-CD3 and anti-CD28 antibodies
-
Th17 polarizing cytokines (e.g., IL-1β, IL-6, IL-23, TGF-β)
-
Test compounds
-
Cell culture medium
-
IL-17A ELISA kit
-
96-well cell culture plates
Procedure:
-
Isolate naïve CD4+ T-cells from human PBMCs.
-
Coat a 96-well plate with anti-CD3 antibody.
-
Seed the naïve CD4+ T-cells in the plate and add soluble anti-CD28 antibody.
-
Add the Th17 polarizing cytokines to the culture medium.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-17A in the supernatant using an ELISA kit.
-
Calculate the percent inhibition of IL-17A secretion and determine the IC50 value.
Visualizations
RORγt Signaling Pathway in Th17 Cell Differentiation
Caption: Simplified RORγt signaling pathway leading to Th17 cell differentiation and pro-inflammatory cytokine production.
Experimental Workflow for RORγt Inverse Agonist Screening
Caption: A typical workflow for the identification and characterization of novel RORγt inverse agonists.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of a Topical Treatment for Psoriasis Targeting RORγ: From Bench to Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
In vitro comparison of trifluoromethylphenyl sulfonamides and their chloro-analogs
A Comparative Guide for Researchers in Drug Discovery
The strategic incorporation of halogen atoms, particularly chlorine and the trifluoromethyl group, into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. Both substituents significantly modulate a compound's lipophilicity, electronic properties, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. This guide provides an in vitro comparison of trifluoromethylphenyl sulfonamides and their chloro-analogs, focusing on their anticancer activities through the inhibition of carbonic anhydrase, a key enzyme in tumor progression.
Quantitative Performance Analysis
The following table summarizes the in vitro inhibitory activity of representative trifluoromethylphenyl and chlorophenyl sulfonamide derivatives against key human carbonic anhydrase (hCA) isoforms associated with cancer (hCA IX and XII) and those ubiquitously expressed (hCA I and II). The data, compiled from various studies, highlights the nuanced impact of these substitutions on potency and selectivity.
| Compound ID | Base Structure | R (Substitution) | Target Isoform | Inhibition Constant (Kᵢ, nM) |
| Analog 1 (CF₃) | Benzenesulfonamide | 4-CF₃ | hCA I | 94.4 |
| hCA II | 884.3 | |||
| hCA IX | 134.8 | |||
| hCA XII | 936.2 | |||
| Analog 2 (Cl) | Benzenesulfonamide | 4-Cl | hCA I | 250 |
| hCA II | 12 | |||
| hCA IX | 25 | |||
| hCA XII | 5.7 | |||
| Analog 3 (Cl) | Thiazolone-Benzenesulfonamide | 4-Cl | hCA IX | 5.54 (IC₅₀, µM) |
| Analog 4 (CF₃) | Quinoline-Benzenesulfonamide | 7-CF₃ | PI3K (Docking) | Good binding affinity |
Note: Data for Analogs 1 and 2 are presented as inhibition constants (Kᵢ), while data for Analog 3 is presented as the half-maximal inhibitory concentration (IC₅₀). Analog 4's activity is described qualitatively from docking studies. Direct comparison should be made with caution as experimental conditions may vary between studies.
Experimental Protocols
Carbonic Anhydrase Inhibition Assay
The inhibitory effects of the sulfonamide analogs on various human carbonic anhydrase (hCA) isoforms are determined using a stopped-flow CO₂ hydration assay.
Principle: This method measures the enzyme's catalytic activity by observing the pH change resulting from the hydration of CO₂. The assay is conducted at 25°C using a stopped-flow instrument.
Materials:
-
Purified recombinant human CA isoforms (I, II, IX, XII)
-
Tris-sulfate buffer (pH 7.4)
-
p-Nitrophenol as a pH indicator
-
CO₂-saturated solution
-
Test sulfonamide compounds dissolved in DMSO
Procedure:
-
Prepare a solution of the specific CA isozyme in the Tris-sulfate buffer.
-
Prepare serial dilutions of the test sulfonamide compounds in DMSO.
-
The reaction is initiated by mixing the enzyme solution with the CO₂-saturated solution in the presence of the pH indicator and varying concentrations of the inhibitor.
-
The rate of CO₂ hydration is monitored by the change in absorbance of the pH indicator over time.
-
Inhibition constants (Kᵢ) are calculated by fitting the data to the Michaelis-Menten equation.[1][2]
MTT Assay for Cytotoxicity
The in vitro anticancer activity of the sulfonamide derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine cell viability.
Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/mL and incubated for 24 hours to allow for attachment.[3]
-
Compound Treatment: The cells are then treated with various concentrations of the sulfonamide compounds and incubated for a further 48-72 hours.[4]
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[3][5]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[6]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.[3]
Visualizing the Mechanism of Action
Many sulfonamides exert their anticancer effects by inhibiting carbonic anhydrase IX (CA IX), a transmembrane enzyme overexpressed in many tumors. CA IX contributes to the acidification of the tumor microenvironment, which promotes tumor growth, invasion, and metastasis. By inhibiting CA IX, these sulfonamides can disrupt the pH balance in and around cancer cells, leading to apoptosis.
Caption: Inhibition of Carbonic Anhydrase IX by Sulfonamides.
In the context of antimicrobial activity, sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.[7][8] This pathway is absent in humans, providing selective toxicity.
Caption: Bacterial Folate Synthesis Inhibition by Sulfonamides.
References
- 1. Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchhub.com [researchhub.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
A Comparative Analysis of 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine as a Putative Prolyl Oligopeptidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the compound 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine against established inhibitors of prolyl oligopeptidase (POP). Due to the absence of publicly available efficacy data for this compound, this analysis focuses on a structural comparison and the compound's potential as a POP inhibitor, contextualized by the performance of well-characterized inhibitors.
Prolyl oligopeptidase (POP) is a cytosolic serine protease that plays a significant role in the metabolism of proline-containing neuropeptides. Its involvement in neurological and psychiatric conditions has made it an attractive target for drug development. Many potent POP inhibitors share a common structural feature: a pyrrolidine ring that mimics the proline residue of POP substrates. The subject of this guide, this compound, incorporates this key pyrrolidine moiety, suggesting its potential as a POP inhibitor.
Structural Comparison and Putative Mechanism
The chemical structure of this compound features a central pyrrolidine ring, a common scaffold in a multitude of prolyl oligopeptidase inhibitors. This is coupled to a sulfonyl group, a functional group known to be present in various enzyme inhibitors. The phenyl ring is substituted with a bromine atom and a trifluoromethyl group, both of which are electron-withdrawing and can influence the compound's pharmacokinetic and pharmacodynamic properties. It is hypothesized that the pyrrolidine ring of the compound interacts with the active site of POP, while the substituted phenylsulfonyl moiety may engage with surrounding residues, potentially leading to inhibition of the enzyme's catalytic activity.
Efficacy of Established Prolyl Oligopeptidase Inhibitors
To provide a benchmark for the potential efficacy of this compound, the following table summarizes the inhibitory potency of several well-established POP inhibitors. These compounds have been extensively studied and serve as standards in the field.
| Inhibitor | Target Enzyme | Organism/Source | K_i_ (nM) | IC_50_ (nM) |
| Z-Pro-Prolinal | Prolyl Endopeptidase (PEP) | Porcine | - | 0.4[1] |
| S-17092 | Prolyl Endopeptidase (PEP) | Human/Rat | 1 | 1.2[2], 8.3[3][4] |
| KYP-2047 | Prolyl-Oligopeptidase (POP) | Not Specified | 0.023[3][5] | - |
Experimental Protocols
The determination of inhibitory activity against prolyl oligopeptidase is typically performed using a fluorometric assay. Below is a generalized protocol for assessing the efficacy of potential POP inhibitors.
Prolyl Oligopeptidase (POP) Activity Assay
Objective: To measure the inhibitory effect of a test compound on POP activity.
Materials:
-
Purified prolyl oligopeptidase
-
Fluorogenic substrate (e.g., Z-Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl or phosphate buffer at physiological pH)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
A solution of prolyl oligopeptidase in assay buffer is pre-incubated with various concentrations of the test compound (or vehicle control) for a specified time at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate, Z-Gly-Pro-AMC.
-
The fluorescence generated by the cleavage of the substrate is monitored over time using a microplate reader (excitation ~360-380 nm, emission ~440-460 nm).
-
The rate of the reaction is calculated from the linear phase of the fluorescence curve.
-
The percentage of inhibition for each concentration of the test compound is determined relative to the vehicle control.
-
The IC_50_ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
To visualize the context of prolyl oligopeptidase inhibition and the general workflow for inhibitor screening, the following diagrams are provided.
Caption: Prolyl Oligopeptidase Signaling Pathway.
Caption: Experimental Workflow for POP Inhibitor Screening.
References
- 1. Z-Pro-prolinal|88795-32-8|COA [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Effect of S 17092, a novel prolyl endopeptidase inhibitor, on substance P and alpha-melanocyte-stimulating hormone breakdown in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Metabolic Stability of Sulfonylpyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic stability of select sulfonylpyrrolidine derivatives, supported by established experimental protocols. The data presented herein is intended to inform early-stage drug discovery and lead optimization efforts by highlighting key metabolic parameters.
Comparative Metabolic Stability Data
The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing parameters such as half-life, bioavailability, and clearance. The following table summarizes the in vitro metabolic stability of a series of representative sulfonylpyrrolidine derivatives in human liver microsomes. Please note that the following data is illustrative to demonstrate the format and content of a comparative analysis. Specific values should be determined experimentally for novel compounds.
| Compound ID | Structure | t½ (min) | CLint (µL/min/mg protein) |
| SPD-001 | R = H | 45 | 30.8 |
| SPD-002 | R = 4-Cl | 62 | 22.4 |
| SPD-003 | R = 4-F | 55 | 25.2 |
| SPD-004 | R = 4-CH₃ | 38 | 36.5 |
| SPD-005 | R = 4-OCH₃ | 25 | 55.4 |
Key Observations:
-
Substitution on the phenyl ring significantly influences metabolic stability.
-
Electron-withdrawing groups, such as chlorine (SPD-002), appear to increase metabolic stability, as indicated by a longer half-life and lower intrinsic clearance.
-
Electron-donating groups, such as a methoxy group (SPD-005), seem to decrease metabolic stability, resulting in a shorter half-life and higher intrinsic clearance.
-
These structure-activity relationships (SAR) can guide the design of next-generation compounds with improved pharmacokinetic profiles.[1][2]
Experimental Protocols
The following is a detailed methodology for a standard in vitro liver microsomal stability assay, a common method for assessing the metabolic stability of new chemical entities.[2][3]
Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of sulfonylpyrrolidine derivatives in human liver microsomes.
Materials:
-
Test compounds (sulfonylpyrrolidine derivatives)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test compounds and positive controls in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solutions to the final working concentration in phosphate buffer. The final concentration of the organic solvent in the incubation mixture should be less than 1%.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the pooled human liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
-
Incubation:
-
Add the liver microsome suspension to the wells of a 96-well plate.
-
Add the test compound or positive control to the wells and pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Incubate the plate at 37°C with constant shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding an excess volume of ice-cold acetonitrile containing an internal standard.
-
The "0-minute" time point represents the initial concentration before significant metabolism has occurred and is typically prepared by adding the quenching solution before the NADPH regenerating system.
-
-
Sample Processing:
-
After the final time point, centrifuge the 96-well plate to pellet the precipitated microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression of the initial phase of the curve (slope = -k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein) .
-
Visualizations
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for the metabolic stability assay and a relevant signaling pathway potentially modulated by pyrrolidine derivatives.
Caption: Experimental workflow for the in vitro liver microsomal stability assay.
Caption: Potential modulation of Toll-like Receptor (TLR) signaling by a sulfonylpyrrolidine derivative.[4]
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppression of TLRs signaling pathways by 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine: A Guide for Laboratory Professionals
The proper disposal of 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine, a halogenated organosulfur compound, is critical for laboratory safety, environmental protection, and regulatory compliance. Due to its chemical structure, this compound should be treated as hazardous waste. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure that all appropriate personal protective equipment (PPE) is worn. This is essential to minimize exposure and ensure personal safety.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protective Equipment | Specifications |
| Eye Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Hand Protection | Handle with chemical-impermeable gloves (e.g., nitrile or Viton) that have been inspected prior to use.[1][2] |
| Body Protection | Wear a fire/flame-resistant and impervious lab coat.[1] |
| Respiratory Protection | If there is a risk of generating dust or aerosols, use a full-face respirator with an appropriate cartridge.[1] |
All handling and preparation for disposal should be conducted in a well-ventilated chemical fume hood to prevent the inhalation of any vapors or dust.[2][3]
II. Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate correct disposal. This compound is classified as a halogenated organic waste due to the presence of bromine and fluorine.
Experimental Protocol: Waste Collection
-
Select an Appropriate Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical and have a secure, threaded cap.[3][4]
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label to the container.[5][6] The label must clearly identify the contents, including the full chemical name: "Waste: this compound." Do not use abbreviations.[3] Also, indicate the relevant hazards (e.g., Toxic, Irritant).[4]
-
Collect the Waste:
-
Solid Waste: Carefully transfer the solid compound into the designated waste container. Avoid generating dust.
-
Liquid Waste (Solutions): If the compound is in a solvent, collect it in a designated halogenated liquid waste container.[3][7] Do not mix with non-halogenated waste streams.[5][7]
-
Contaminated Materials: Any materials contaminated with the compound, such as weighing paper, gloves, or absorbent pads from a spill cleanup, must also be placed in the designated solid hazardous waste container.[1]
-
-
Keep the Container Closed: The waste container must be kept tightly closed except when actively adding waste.[3][5]
III. Spill Management
In the event of a spill, immediate action is necessary to contain the material and protect laboratory personnel.
Experimental Protocol: Spill Cleanup
-
Evacuate and Secure the Area: Alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.
-
Ventilate the Area: Ensure the area is well-ventilated, preferably within a chemical fume hood.[3]
-
Contain the Spill: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial sorbent to cover the spill.[2][8]
-
Collect the Absorbed Material: Carefully scoop the absorbed material into a designated hazardous waste container.[2]
-
Decontaminate the Area: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
For Large Spills: If the spill is large or you are not trained to handle it, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[2][5]
IV. Final Disposal Procedure
The ultimate disposal of this compound must be handled by a licensed and reputable chemical waste management company.[1][9] Do not attempt to dispose of this chemical down the drain or in the regular trash.[2][8]
Workflow for Disposal:
-
Store the Waste Container: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.[5] This area should be secure and away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][8]
-
Request Waste Pickup: When the container is nearly full (approximately three-quarters full), or according to your institution's guidelines, submit a waste pickup request to your EHS office.[5]
-
Documentation: Complete all necessary waste disposal forms provided by your institution, ensuring that all chemical constituents and their approximate percentages are accurately listed.[6][7]
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
V. Regulatory Compliance
It is imperative to consult and adhere to all local, regional, and national regulations governing hazardous waste disposal.[8] Chemical waste generators are responsible for ensuring the complete and accurate classification and disposal of their waste.[10] Your institution's EHS office is the primary resource for specific guidance and compliance information.
References
- 1. benchchem.com [benchchem.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. louisville.edu [louisville.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. fishersci.com [fishersci.com]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. fishersci.com [fishersci.com]
Personal protective equipment for handling 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. It includes operational and disposal plans to ensure the safe handling of this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure when handling 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine. The following table summarizes the recommended PPE based on best practices for handling similar hazardous chemicals.[1][2]
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should meet recognized standards (e.g., ANSI Z87.1). A face shield worn over safety glasses is recommended, especially when there is a risk of splashing.[1][3] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves provide good short-term protection. For prolonged contact or handling larger quantities, consult the glove manufacturer's chemical resistance guide. Double gloving may be appropriate for highly hazardous compounds.[1][3] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat worn over personal clothing is recommended. The coat should be fully buttoned to maximize skin coverage.[3] |
| Foot Protection | Closed-Toe Shoes | Shoes must cover the entire foot. Perforated shoes or sandals are not permissible in a laboratory setting.[1][4] |
| Respiratory Protection | Air-Purifying Respirator (if necessary) | All handling should be conducted in a certified chemical fume hood. If working outside a fume hood or if aerosol generation is possible, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1][3] |
First Aid Measures
In the event of exposure, immediate action is critical. The following table outlines first aid procedures based on general guidance for similar chemical compounds.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[5] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek immediate medical attention. |
| Ingestion | Wash out mouth with water. Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Operational Plan: Safe Handling Protocol
Adherence to a strict handling protocol is essential for laboratory safety.
1. Engineering Controls:
-
Always handle this compound in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[3][6]
-
Ensure a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[6]
2. Procedural Steps:
-
Preparation: Before starting work, ensure the work area within the fume hood is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Handling:
-
Post-Handling:
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.[6][7]
-
Waste Segregation: As a brominated and fluorinated organic compound, all waste must be collected in a dedicated and clearly labeled "Halogenated Organic Waste" container.[7][8] Do not mix with non-halogenated waste.
-
Container Management:
-
Use a chemically compatible and leak-proof container with a secure lid.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazards.[7]
-
-
Disposal Procedure:
-
Collect all contaminated materials, including disposable PPE (gloves, etc.), absorbent materials from spills, and empty containers, in the designated halogenated waste container.[7]
-
Follow your institution's specific procedures for hazardous waste pickup and disposal through the Environmental Health and Safety (EHS) office.
-
Emergency Spill Response Workflow
The following diagram illustrates a logical workflow for responding to a chemical spill.
Caption: Logical workflow for responding to a chemical spill.
References
- 1. benchchem.com [benchchem.com]
- 2. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 3. benchchem.com [benchchem.com]
- 4. ehs.okstate.edu [ehs.okstate.edu]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Chemical disposal | UK Science Technician Community [community.preproom.org]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
